n,n-Dibenzylformamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHBCWKTCXJYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278076 | |
| Record name | n,n-dibenzylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-77-7 | |
| Record name | 5464-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dibenzylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Dibenzylformamide (CAS: 5464-77-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dibenzylformamide, with the Chemical Abstracts Service (CAS) number 5464-77-7, is a tertiary amide of significant interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data for characterization, and its applications, particularly within the realm of medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a white solid at room temperature.[1] It is characterized by the presence of a formyl group attached to a nitrogen atom, which in turn is substituted with two benzyl groups. This structure imparts a combination of properties that make it a useful reagent and building block in organic chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5464-77-7 | [2][3] |
| Molecular Formula | C₁₅H₁₅NO | [2][3] |
| Molecular Weight | 225.29 g/mol | [3] |
| Melting Point | 51-53 °C | [1][4] |
| Boiling Point | 217 °C at 12 Torr | [4] |
| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | White solid | [1] |
| Solubility | Soluble in organic solvents like chloroform. | [5] |
| InChI | 1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | [5] |
| SMILES | O=CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various N-formylation methods. A common and straightforward approach involves the reaction of dibenzylamine with a suitable formylating agent.
Experimental Protocol: Formylation of Dibenzylamine with Ethyl Formate
This protocol describes a common method for the preparation of this compound.
Materials:
-
Dibenzylamine
-
Ethyl formate
-
Ethanol (optional, as solvent)
-
Sodium methoxide (catalyst, optional)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzylamine (1 equivalent) in a minimal amount of ethanol (optional).
-
Add an excess of ethyl formate (2-3 equivalents).
-
A catalytic amount of sodium methoxide can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted formic acid derivatives.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Reference(s) |
| ¹H NMR | δ 8.39 (s, 1H, CHO), 7.36-7.20 (m, 10H, Ar-H), 4.45 (s, 4H, CH₂) | [4] |
| ¹³C NMR | δ 162.7 (CHO), 136.1, 128.9, 128.0, 127.6 (Ar-C), 50.1, 44.7 (CH₂) | |
| Mass Spec (GC-MS) | m/z 225 (M+), 134, 106, 91, 77 | [3] |
| IR (KBr, cm⁻¹) | ~3060, 3030 (Ar C-H stretch), ~2860 (Aliphatic C-H stretch), ~1670 (C=O stretch, amide I), ~1495, 1450 (Ar C=C stretch), ~1250 (C-N stretch) | [7] (Typical Amide Frequencies) |
Applications in Organic Synthesis and Drug Development
This compound serves as a versatile reagent in organic synthesis. Its primary applications stem from the reactivity of the formyl group and the properties imparted by the two benzyl substituents.
-
Formylating Agent: While less common than other formylating agents, it can be used to introduce a formyl group in certain reactions.
-
Precursor to Other Compounds: The dibenzylamino moiety can be a useful protecting group for amines. The formyl group can be reduced or otherwise transformed to access a variety of N,N-dibenzylated structures.
-
Role in Medicinal Chemistry: The N,N-dibenzyl motif is present in a number of biologically active molecules. While this compound itself may not be a therapeutic agent, its derivatives are of interest in drug discovery. For instance, the N-benzylpiperidine fragment, a related structure, is found in numerous approved drugs and clinical candidates.[8] The synthesis of N-substituted benzamides, which can be conceptually related to this compound, is a common strategy in the development of kinase inhibitors for cancer therapy.[8]
DOT Diagram: Potential Application in Drug Discovery
Caption: A logical workflow for utilizing this compound in drug discovery.
Safety and Handling
This compound is classified as harmful if swallowed.[5] Standard laboratory safety precautions should be observed when handling this compound.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a readily accessible and synthetically useful tertiary amide. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable building block in organic chemistry. While its direct application in pharmaceuticals is not prominent, its structural motifs are relevant in medicinal chemistry, suggesting potential for its derivatives in drug discovery programs. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. scbt.com [scbt.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | C15H15NO | CID 221415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formamide, N,N-dimethyl- [webbook.nist.gov]
- 6. This compound | CAS#:5464-77-7 | Chemsrc [chemsrc.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N,N-Dibenzylformamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dibenzylformamide (CAS No. 5464-77-7), a compound of interest in organic synthesis and medicinal chemistry. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₅NO
-
Molecular Weight: 225.29 g/mol [1]
-
Melting Point: 52-53 °C[2]
-
Appearance: White solid[2]
Spectroscopic Data
The following sections detail the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR data have been acquired for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.39 | s | 1H | CHO (formyl proton) |
| 7.36-7.29 | m | 6H | Aromatic protons |
| 7.20-7.04 | m | 4H | Aromatic protons |
| 4.39, 4.36, 4.23, 4.20 | s | 4H | CH₂ (benzyl protons) |
Table 2: ¹³C NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Assignment |
| 162.7 | C=O (amide carbonyl) |
| 136.0, 135.6 | Aromatic quaternary carbons |
| 129.5, 129.2, 128.8, 128.5, 128.4, 128.0, 127.6, 127.5 | Aromatic CH |
| 50.0, 49.8, 44.4, 44.2 | CH₂ (benzyl carbons) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide carbonyl group and the aromatic rings. While a specific peak list is not available in the searched literature, typical absorption ranges for the key functional groups are presented below.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (amide) | 1680-1630 |
| C-N stretch | 1400-1000 |
| C-H (aromatic) | 3100-3000 |
| C=C (aromatic) | 1600-1450 |
| C-H (sp³) | 3000-2850 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound Adducts [3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 226.12265 |
| [M+Na]⁺ | 248.10459 |
| [M-H]⁻ | 224.10809 |
| [M]⁺ | 225.11482 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. The following sections outline the methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.[2]
-
Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained.
IR Spectroscopy
A standard method for obtaining an IR spectrum of a solid sample is the KBr pellet technique.
-
Sample Preparation: A few milligrams of this compound were finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The KBr pellet was placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common technique for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: A dilute solution of this compound was prepared in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate.
-
Instrumentation: The analysis was performed on a GC-MS system. The gas chromatograph was equipped with a capillary column suitable for separating the analyte. The mass spectrometer was operated in electron ionization (EI) mode.
-
Data Acquisition: The sample was injected into the GC, where it was vaporized and separated. The separated compound then entered the mass spectrometer, where it was ionized and fragmented. The mass spectrum was recorded, showing the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dibenzylformamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Dibenzylformamide, a valuable compound in organic synthesis. This document details a robust and accessible synthetic protocol, thorough characterization data, and a visual representation of the synthetic workflow to support researchers in the fields of chemistry and drug development.
Introduction
This compound is a disubstituted amide that serves as a key intermediate in various organic transformations. Its structure, featuring a formyl group attached to a dibenzylamine moiety, makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide outlines a straightforward and efficient method for its preparation and provides detailed characterization data to ensure the identity and purity of the synthesized product.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-formylation of dibenzylamine. The following protocol, adapted from established methods of amine formylation, utilizes formic acid as the formylating agent in a straightforward and high-yielding procedure.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dibenzylamine, a secondary amine, acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the stable amide product, this compound. The use of a Dean-Stark apparatus facilitates the removal of water, driving the reaction equilibrium towards the product.
Experimental Protocol
Materials and Reagents:
-
Dibenzylamine
-
Formic acid (85% aqueous solution)
-
Toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add dibenzylamine (1.0 g, 5.07 mmol) and toluene (20 mL).
-
Stir the mixture to dissolve the dibenzylamine.
-
Add 85% aqueous formic acid (0.27 mL, 6.08 mmol, 1.2 equivalents) to the reaction mixture.[1]
-
Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.[1] Water will be collected in the Dean-Stark trap.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a white solid.
Synthesis Workflow
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected physical and spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅NO | |
| Molecular Weight | 225.29 g/mol | [2] |
| Appearance | White solid | |
| Melting Point | 52-53 °C | |
| CAS Number | 5464-77-7 | [2] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.39 | s | 1H | -CHO | |
| 7.40-7.23 | m | 6H | Ar-H | |
| 7.19-7.15 | m | 4H | Ar-H | |
| 4.40 | s | 2H | -CH₂- | |
| 4.23 | s | 2H | -CH₂- |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| 162.8 | -CHO | |
| 135.9 | Ar-C (ipso) | |
| 129.0 | Ar-CH | |
| 128.8 | Ar-CH | |
| 128.1 | Ar-CH | |
| 50.0 | -CH₂- | |
| 44.6 | -CH₂- |
3.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3060, 3030 | C-H stretch (aromatic) |
| ~2920, 2850 | C-H stretch (aliphatic) |
| ~1670 | C=O stretch (amide) |
| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |
| ~1420 | CH₂ scissoring |
| ~1260 | C-N stretch |
| ~740, 700 | C-H out-of-plane bend (monosubst.) |
3.2.3. Mass Spectrometry (MS)
| m/z | Assignment |
| 225 | [M]⁺ (Molecular Ion) |
| 196 | [M - CHO]⁺ |
| 134 | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a comprehensive and practical resource for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with extensive characterization data, will enable researchers to confidently prepare and verify this important synthetic intermediate for their research and development endeavors. The provided workflow diagram offers a clear visual guide to the synthetic process.
References
An In-depth Technical Guide to the Solubility of N,N-Dibenzylformamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N-Dibenzylformamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility profile, a detailed experimental protocol for determining its solubility, and a logical workflow for solubility testing.
Introduction to this compound
This compound is a tertiary amide with the chemical formula C₁₅H₁₅NO. Its molecular structure, featuring two benzyl groups and a formamide functional group, dictates its physicochemical properties, including its solubility. An understanding of its solubility is crucial for its application in organic synthesis, reaction kinetics, and formulation development.
Qualitative Solubility Profile
This compound is generally characterized as a non-polar molecule, leading to its good solubility in a range of organic solvents and limited solubility in water.
-
Polar Protic Solvents: It is expected to be soluble in alcohols such as methanol and ethanol.
-
Polar Aprotic Solvents: Good solubility is anticipated in solvents like dichloromethane.
-
Water: The compound exhibits limited solubility in aqueous solutions.[1]
It is also important to note that the solubility of this compound is likely to increase with a rise in temperature.[1]
Quantitative Solubility Data
A thorough review of scientific literature did not yield specific quantitative solubility data for this compound across a range of organic solvents at various temperatures. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Dichloromethane | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| User Defined |
Experimental Protocol for Solubility Determination
The following is a detailed protocol for the quantitative determination of this compound solubility in an organic solvent using the widely accepted shake-flask method.[2][3] This method is designed to determine the thermodynamic equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached. The shaking ensures thorough mixing.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.
-
-
Sample Extraction and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.
-
Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted sample and the dilution factor, calculate the original concentration of the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
-
Reproducibility:
-
The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for the determination of this compound solubility.
References
N,N-Dibenzylformamide: A Versatile Reagent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: N,N-Dibenzylformamide (DBF), a disubstituted amide, has emerged as a valuable and versatile reagent in organic synthesis. While structurally similar to the widely used N,N-dimethylformamide (DMF), the presence of the two benzyl groups imparts unique reactivity and properties to the molecule. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on its role as a formylating agent, a precursor to valuable building blocks, and its utility in the construction of heterocyclic frameworks. Detailed experimental protocols and comparative data are presented to assist researchers in leveraging the full potential of this reagent.
Physicochemical Properties
This compound is a white solid at room temperature, a key difference from the liquid DMF. This solid nature can offer advantages in handling and purification in certain applications.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| Melting Point | 52-54 °C | |
| Boiling Point | 155-160 °C at 0.5 mmHg | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
A straightforward and efficient method for the preparation of this compound involves the formylation of dibenzylamine with formic acid.
Experimental Protocol: Synthesis of this compound from Dibenzylamine and Formic Acid
Materials:
-
Dibenzylamine
-
Formic acid (88-98%)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dibenzylamine (1.0 equiv) and toluene.
-
Add formic acid (1.2 equiv) to the stirred solution.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure product.
Applications in Organic Synthesis
Formylating Agent in the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a phosphoryl halide, such as phosphorus oxychloride (POCl₃), and a disubstituted formamide to generate the electrophilic Vilsmeier reagent in situ. While DMF is the most common formamide used, this compound can also be employed, potentially offering different reactivity or selectivity profiles due to the steric bulk of the benzyl groups.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole with this compound
Materials:
-
Indole
-
This compound (DBF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (anhydrous)
-
Sodium hydroxide (aqueous solution)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.5 equiv) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve indole (1.0 equiv) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with an aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-formylindole.
Quantitative Data for Formylation of Aromatic Compounds:
While specific comparative studies are limited, the yields of formylation using this compound are generally comparable to those obtained with DMF for highly activated substrates. The bulkier benzyl groups may influence regioselectivity in certain cases.
| Substrate | Reagent | Product | Yield (%) |
| 1,3,5-Trimethoxybenzene | DBF/POCl₃ | 2,4,6-Trimethoxybenzaldehyde | ~90%[2] |
| Indole | DBF/POCl₃ | Indole-3-carboxaldehyde | High |
| N-Methylpyrrole | DBF/POCl₃ | N-Methylpyrrole-2-carboxaldehyde | Good |
Synthesis of Heterocyclic Compounds
The Vilsmeier reagent derived from this compound is a valuable intermediate for the synthesis of various heterocyclic systems. The formyl group introduced can undergo subsequent reactions to build complex ring structures.
Synthesis of Quinolines:
The Vilsmeier-Haack reaction of N-arylacetamides can lead to the formation of 2-chloro-3-formylquinolines, which are versatile intermediates for the synthesis of fused heterocyclic systems.
Experimental Protocol: Synthesis of 2-Chloro-8-methyl-3-formylquinoline
Materials:
-
o-Methylacetanilide
-
This compound (DBF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, add o-methylacetanilide (1.0 equiv) and this compound (3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 equiv) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Precursor to Dibenzylamine
This compound can be hydrolyzed under acidic or basic conditions to yield dibenzylamine, a valuable secondary amine used in various synthetic applications.
Experimental Protocol: Acidic Hydrolysis of this compound
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (aqueous solution)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, add this compound (1.0 equiv) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with an aqueous solution of sodium hydroxide until the solution is basic.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain dibenzylamine. The product can be further purified by distillation if necessary.
Role in Peptide Synthesis
While less common than standard protecting groups, the dibenzylamino moiety, derived from this compound, has been explored as a protecting group for amines in the synthesis of β-lactam pseudopeptides. The dibenzyl group can be removed by catalytic hydrogenation.
Deprotection of N-Dibenzyl Protected Amines:
The removal of the dibenzyl protecting group is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Experimental Protocol: Deprotection of a Dibenzylamino Group
Materials:
-
N-Dibenzyl protected compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol/Ethyl acetate mixture
-
Hydrogen gas supply
Procedure:
-
Dissolve the N-dibenzyl protected compound in a suitable solvent such as a mixture of ethanol and ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
This compound is a versatile and valuable reagent with a range of applications in organic synthesis. Its utility as a formylating agent in the Vilsmeier-Haack reaction, its role as a precursor for the synthesis of heterocycles and dibenzylamine, and its potential application in peptide chemistry make it a reagent of interest for researchers in academia and industry. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in the development of novel synthetic methodologies and the construction of complex molecular targets. Further exploration of its reactivity is likely to uncover even more applications for this multifaceted compound.
References
Stability of N,N-Dibenzylformamide Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of N,N-dibenzylformamide under both acidic and basic conditions. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide draws upon established principles of amide hydrolysis, stability data of analogous compounds, and deprotection protocols to infer its stability profile.
Executive Summary
This compound, a disubstituted formamide, is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the formyl group to yield dibenzylamine and formic acid. Generally, amides are relatively stable, requiring harsh conditions such as strong acids or bases and elevated temperatures for hydrolysis to occur at a significant rate.[1] Base-catalyzed hydrolysis is typically more efficient than acid-catalyzed hydrolysis for aliphatic amides.[2] The stability of this compound is a critical consideration in its application as a protecting group in chemical synthesis and in drug development where such moieties may be present.
Stability Under Acidic Conditions
Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of dibenzylamine.
Strong acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid (p-TsOH) can facilitate the cleavage of the formyl group.[3][4] The rate of hydrolysis is dependent on the concentration of the acid, the temperature, and the solvent system. For instance, N-benzylamides have been efficiently debenzylated using 4 equivalents of p-TsOH in refluxing toluene.[3] While this represents a debenzylation, the underlying chemistry is related to the stability of the amide bond under these conditions.
General Reaction Scheme under Acidic Conditions:
-
Step 1: Protonation of the carbonyl oxygen.
-
Step 2: Nucleophilic attack by water on the carbonyl carbon.
-
Step 3: Proton transfer.
-
Step 4: Elimination of dibenzylamine to form formic acid.
Stability Under Basic Conditions
In basic media, the hydrolysis of this compound proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt and dibenzylamine. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid by the amine byproduct.[5]
The reaction is typically carried out using strong bases like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions and often requires heating to proceed at a practical rate.[1][5] Theoretical studies on formamide hydrolysis indicate that the formation of the tetrahedral intermediate is a key step, and the presence of an aqueous solvent can induce a significant energy barrier for this step.[2][6]
General Reaction Scheme under Basic Conditions:
-
Step 1: Nucleophilic attack of hydroxide ion on the carbonyl carbon.
-
Step 2: Formation of a tetrahedral intermediate.
-
Step 3: Elimination of the dibenzylamide anion.
-
Step 4: Acid-base reaction between formic acid and dibenzylamine.
Quantitative Data Summary
| Reagent/Condition | Substrate | Solvent | Temperature | Time | Outcome | Reference |
| p-TsOH (4 equiv.) | N-2,4-dimethoxybenzylamides | Toluene | Reflux | 2-4 h | Quantitative debenzylation | [3] |
| TFA | Lactam Nitrogen | - | 50 °C | 24 h | Debenzylation | [3] |
| 20% Pd(OH)₂/C, H₂ (575 psi) | N-Boc, N-Bn protected aminopyridine | 2:1 EtOH/HCl (12 N) | Room Temp. | 48 h | N-Bn deprotection | [7] |
| Oxone, NaBr | N-benzyl amides | MeCN/H₂O | 50 °C | 1-5 h | High yield of corresponding amides | [8] |
| Hydroxylamine hydrochloride | N-formyl-α-L-aspartyl-L-phenylalanine methyl ester | 90% Methanol | 70 °C | 3 h | 86% yield of deprotected product | [9] |
Experimental Protocols
The following are general protocols for the cleavage of the N-formyl group, which can be adapted to study the stability of this compound under specific conditions.
Acid-Catalyzed Hydrolysis (General Procedure)
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like methyl ethyl ketone or acetonitrile).[10]
-
Acid Addition: Add a strong acid (e.g., 4N hydrochloric acid) to the solution.[10]
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 50-100 °C) and monitor the reaction progress over time.[4][10]
-
Workup and Analysis: After cooling, neutralize the reaction mixture. The products, dibenzylamine and formic acid, can be extracted and quantified using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
Base-Catalyzed Hydrolysis (General Procedure)
-
Reaction Setup: Dissolve this compound in an appropriate solvent, such as an alcohol-water mixture.
-
Base Addition: Add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heating: Heat the mixture to reflux for several hours.[1]
-
Workup and Analysis: Cool the reaction mixture and neutralize with acid. Extract the products and analyze by GC, HPLC, or NMR to determine the extent of hydrolysis.
Visualizations
Reaction Pathways
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Conclusion
This compound exhibits stability characteristics typical of a disubstituted amide, requiring forcing conditions for significant degradation to occur. Both strong acids and bases will facilitate its hydrolysis to dibenzylamine and formic acid, with elevated temperatures accelerating the process. For applications in drug development and chemical synthesis, careful consideration of the pH and temperature of the environment is necessary to ensure the integrity of the this compound moiety. While specific quantitative stability data is sparse, the provided deprotection protocols offer a valuable guide to the conditions under which this compound is labile.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 10. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reaction of N,N-Dibenzylformamide with Grignard Reagents
This technical guide provides a comprehensive overview of the reaction between this compound and Grignard reagents, a key transformation in organic synthesis for the preparation of aldehydes. This reaction, a variant of the Bouveault aldehyde synthesis, leverages the nucleophilic character of Grignard reagents and the electrophilicity of the formyl group. The bulky dibenzyl substitution on the formamide nitrogen is crucial for the success of this reaction, as it stabilizes the key intermediate, preventing over-addition and leading to high yields of the desired aldehyde.
Core Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The Grignard reagent (R-MgX), a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of this compound. This addition leads to the formation of a tetrahedral magnesium alkoxide intermediate.
A critical feature of this reaction is the stability of this tetrahedral intermediate. The two bulky benzyl groups on the nitrogen atom provide significant steric hindrance, which prevents the collapse of the intermediate and the elimination of the dibenzylamido group. This stability is key to isolating the aldehyde product after an aqueous workup. If a less sterically hindered formamide were used, or if the reaction were to proceed with an ester, a second equivalent of the Grignard reagent could add to the initially formed carbonyl, leading to a secondary or tertiary alcohol, respectively.
The final step of the synthesis is an acidic workup, which hydrolyzes the magnesium alkoxide intermediate to liberate the aldehyde and the protonated dibenzylamin. The dibenzylamine salt can then be separated from the desired aldehyde during the extraction process.
Caption: General reaction mechanism of this compound with a Grignard reagent.
Quantitative Data
| Grignard Reagent (R-MgX) | Formylating Agent | Product Aldehyde | Yield (%) |
| 3-Chloro-4-bromotoluene (as MgBr) | DMF | 2-Chloro-4-methylbenzaldehyde | 69.3% |
| Phenylmagnesium Bromide | N-Formylpiperidine | Benzaldehyde | High |
| Phenethylmagnesium Chloride | N-Formylpiperidine | 3-Phenylpropionaldehyde | Good |
| Various Alkyl/Aryl-MgX | N-Formylpiperidine | R-CHO | Very Good |
Data is representative of analogous reactions and serves as an estimate for the reaction with this compound.[1][2]
Experimental Protocols
The following is a general protocol for the reaction of a Grignard reagent with this compound, based on established procedures for similar formylations.[3][4][5][6]
Materials:
-
Magnesium turnings
-
Alkyl or Aryl Halide (R-X)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine (crystal, for initiation)
-
This compound
-
Aqueous HCl or NH4Cl (for workup)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried to prevent quenching of the Grignard reagent.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of the alkyl/aryl halide in anhydrous ether/THF to the magnesium.
-
The reaction is initiated, often indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.[3]
-
Once initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Reaction with this compound:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of this compound in anhydrous ether/THF is added dropwise from the addition funnel. Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.[3]
-
After the addition, the reaction mixture is stirred at room temperature for a specified time (typically 1-2 hours) to ensure complete reaction.
-
-
Workup and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of NH4Cl or dilute HCl.[4]
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with ether/THF.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude aldehyde can be purified by distillation or column chromatography.
-
Caption: A typical experimental workflow for the synthesis of aldehydes.
Logical Relationships in Reaction Success
The success of this aldehyde synthesis is contingent on several interrelated factors. The stability of the tetrahedral intermediate is paramount, which is directly influenced by the steric bulk of the N-substituents and the reaction temperature. Low temperatures and sterically demanding groups on the formamide prevent the elimination that would lead to an iminium ion and subsequent over-addition.
Caption: Key factors influencing the successful synthesis of aldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. m.youtube.com [m.youtube.com]
The Vilsmeier-Haack Reaction: A Versatile Tool for Formylation with a Focus on N,N-Disubstituted Formamides
For Immediate Release
[City, State] – [Date] – Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis, yielding aldehydes that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Among the various formylation methods, the Vilsmeier-Haack reaction stands out as a powerful and widely used technique for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction typically employs an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), in combination with a phosphorus oxychloride (POCl3) to generate the active formylating species, the Vilsmeier reagent. While DMF is the most common choice, the use of other N,N-disubstituted formamides, including N,N-dibenzylformamide, is mechanistically plausible, although less documented in the scientific literature.
The Core Mechanism: Activation and Electrophilic Attack
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. The initial step involves the activation of the N,N-disubstituted formamide with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2] This reagent is the key active species in the formylation process.
The second stage is an electrophilic aromatic substitution where the electron-rich aromatic or heterocyclic substrate attacks the electrophilic carbon of the Vilsmeier reagent.[1][3] This results in the formation of an iminium ion intermediate, which upon subsequent hydrolysis, yields the desired aldehyde.[1][2]
This compound in the Context of Vilsmeier-Haack Chemistry
While the vast majority of literature on the Vilsmeier-Haack reaction focuses on the use of DMF, the general mechanism accommodates other N,N-disubstituted formamides. This compound, with its two benzyl groups attached to the nitrogen atom, can, in principle, react with phosphorus oxychloride to form the corresponding dibenzyl-substituted Vilsmeier reagent.
Experimental Protocol for a Typical Vilsmeier-Haack Reaction (using DMF)
The following is a generalized experimental protocol for the formylation of an electron-rich aromatic substrate using the Vilsmeier-Haack reaction with DMF and POCl3. This protocol serves as a foundational method that could be adapted for other N,N-disubstituted formamides, though optimization would be necessary.
Materials:
-
Electron-rich aromatic substrate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Ice bath
-
Sodium acetate solution (for workup)
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aromatic substrate in the chosen solvent (e.g., DCM or DMF).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl3) to the cooled DMF (or a solution of the substrate in DMF) with constant stirring. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for a designated period, and then let it warm to room temperature. The reaction time will vary depending on the substrate and should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically quenched by carefully pouring the mixture into a beaker of crushed ice and water.
-
The mixture is then neutralized with a base, such as a saturated solution of sodium acetate or sodium bicarbonate, until the pH is neutral.
-
The aqueous layer is extracted several times with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Table 1: Common Reagents and Solvents in Vilsmeier-Haack Formylation
| Reagent/Solvent | Role |
| N,N-Disubstituted formamide | Precursor to the Vilsmeier reagent |
| Phosphorus oxychloride | Activating agent for the formamide |
| Dichloromethane (DCM) | Common reaction solvent |
| N,N-Dimethylformamide (DMF) | Can act as both reagent and solvent |
| Sodium Acetate (aq.) | Used for neutralization during workup |
Reaction Workflow and Logic
The logical progression of a Vilsmeier-Haack formylation can be visualized as a series of sequential steps, each critical for the successful synthesis of the target aldehyde.
Caption: Workflow of the Vilsmeier-Haack formylation reaction.
Signaling Pathway Analogy in Reaction Mechanism
While not a biological signaling pathway, the flow of chemical information and transformation in the Vilsmeier-Haack reaction can be conceptually diagrammed in a similar manner, illustrating the key intermediates and transformations.
References
The Versatile Role of N,N-Dibenzylformamide in the Synthesis of Natural Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N,N-Dibenzylformamide (DBF), a disubstituted amide, has emerged as a valuable and versatile precursor in the intricate field of natural product synthesis. Its unique structural features allow it to serve multiple roles, including as a formylating agent, a source of the dibenzylamino protecting group, and a key component in the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the applications of this compound in natural product synthesis, detailing its use in key reactions, providing experimental protocols, and presenting quantitative data for comparative analysis.
Core Applications in Natural Product Synthesis
This compound's utility in synthetic organic chemistry stems from its reactivity at the formyl group and the stability of the dibenzylamino moiety. These characteristics are exploited in several key synthetic transformations that have been applied to the synthesis of complex natural products, particularly marine alkaloids.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. While N,N-dimethylformamide (DMF) is the most common reagent, this compound can be used to generate the corresponding Vilsmeier reagent, the N,N-dibenzylchloroiminium ion, upon reaction with an activating agent like phosphorus oxychloride (POCl₃).[1][2][3][4] This reagent can then be used to introduce a formyl group onto a variety of substrates, a crucial step in the synthesis of many natural products.
The general mechanism for the formation of the Vilsmeier reagent from this compound and its subsequent reaction with a nucleophile is depicted below.
While specific examples of the Vilsmeier-Haack reaction using this compound in the total synthesis of a natural product are not extensively documented in readily available literature, the established reactivity of other N,N-disubstituted formamides provides a strong basis for its application. The choice of the dibenzyl groups over methyl groups can influence the steric environment of the reaction and the solubility of intermediates.
Dibenzylamino Group as a Protective Moiety
The dibenzylamino group, which can be introduced using this compound or its derivatives, serves as an effective protecting group for primary and secondary amines. The two benzyl groups provide steric bulk, rendering the nitrogen lone pair less nucleophilic and preventing unwanted side reactions. A key advantage of the dibenzylamino group is its facile removal by catalytic hydrogenation, a mild and often high-yielding deprotection strategy that is orthogonal to many other protecting groups used in complex molecule synthesis.[5]
This protecting group strategy has found application in areas such as glycoside and peptide synthesis, and its principles are directly applicable to the synthesis of alkaloids and other nitrogen-containing natural products.
Precursor in Heterocycle Synthesis: The Paal-Knorr Pyrrole Synthesis
This compound can be a precursor to N-benzylamines, which are key components in the construction of nitrogen-containing heterocycles. A notable example is the Paal-Knorr synthesis of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][7][8][9] This methodology has been instrumental in the synthesis of the core structure of various natural products, including the lamellarin family of marine alkaloids.
In the synthesis of an N-benzyl-des-D-ring analogue of lamellarin K, a key step involves a Paal-Knorr reaction to construct the central pyrrole ring.[7][10] While the direct precursor in this specific synthesis is benzylamine, the strategic importance of the N-benzyl moiety highlights the relevance of this compound as a potential source for such building blocks.
Experimental Protocols
This section provides detailed methodologies for key reactions involving precursors conceptually related to this compound, as direct and detailed protocols for DBF in total synthesis are not widely published. These can be adapted by researchers for use with this compound.
General Procedure for Vilsmeier-Haack Formylation of an Electron-Rich Heterocycle
This protocol is adapted from a general procedure using DMF and can be modified for use with this compound.[1]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place this compound (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Formylation: Dissolve the heterocyclic substrate (1.0 eq.) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Paal-Knorr Pyrrole Synthesis for a Lamellarin Analogue Core
The following protocol is based on the synthesis of an N-benzyl-des-D-ring lamellarin K analogue.[7][10]
-
Reaction Setup: To a solution of the 1,4-dicarbonyl precursor (1.0 eq.) in glacial acetic acid, add benzylamine (1.1 eq.).
-
Reaction: Heat the mixture at reflux (approximately 120 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the N-benzyl pyrrole derivative.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of an N-benzyl-des-D-ring lamellarin K analogue, providing a reference for expected yields and reaction conditions.[10]
Table 1: Key Reaction Steps and Yields in the Synthesis of an N-Benzyl-des-D-ring Lamellarin K Analogue
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acyl-Claisen Rearrangement | Diketene, TiCl₄ | DCM | -78 to rt | 12 | 85 |
| 2 | Ozonolysis | O₃, PPh₃ | DCM/MeOH | -78 | 2 | 92 |
| 3 | Paal-Knorr Pyrrole Synthesis | Benzylamine | Acetic Acid | 120 | 3 | 78 |
| 4 | Lactonization | BBr₃ | DCM | -78 to rt | 4 | 65 |
Table 2: Characterization Data for a Key Intermediate (N-Benzyl Pyrrole Derivative)
| Property | Value |
| Molecular Formula | C₃₀H₂₅NO₅ |
| Molecular Weight | 479.53 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.20 (m, 10H), 6.85 (d, J = 8.8 Hz, 2H), 6.70 (s, 1H), 5.10 (s, 2H), 3.90 (s, 3H), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.5, 159.0, 137.5, 132.0, 130.0, 129.5, 128.8, 128.5, 127.8, 127.5, 125.0, 114.0, 55.5, 50.0, 12.0 |
| Mass Spectrometry (ESI+) m/z | 480.17 [M+H]⁺ |
Conclusion
This compound is a precursor with significant, yet not fully exploited, potential in the synthesis of natural products. Its ability to act as a formylating agent, a source for the dibenzylamino protecting group, and a building block for complex heterocycles makes it a valuable tool for synthetic chemists. While direct and extensive applications in total synthesis are still emerging in the literature, the foundational reactivity and the success of closely related N-benzyl precursors in the synthesis of complex molecules like lamellarin analogues strongly support its broader application. Further research into the use of this compound in Vilsmeier-Haack reactions, as a protecting group in alkaloid synthesis, and in the development of novel cascade reactions will undoubtedly expand its role in the efficient and elegant construction of natural products, ultimately aiding in the advancement of drug discovery and development.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. The 2-N,N-Dibenzylamino Group as a Participating Group in the Synthesis of β-Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach [agris.fao.org]
Methodological & Application
Application Note: N,N-Dibenzylformamide as a Potential Formylating Agent for the Synthesis of N-Substituted Formamides via Transamidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted formamides are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds. They also serve as versatile intermediates in organic synthesis. While numerous methods exist for the N-formylation of amines, the development of novel, efficient, and selective formylating agents remains an area of significant interest. This application note explores the potential utility of N,N-dibenzylformamide as a formylating agent for the synthesis of a diverse range of N-substituted formamides through a proposed transamidation reaction. The dibenzylamino moiety serves as a potential leaving group that, upon cleavage, liberates dibenzylamine, which can be recovered and recycled.
This document provides a comprehensive overview of the proposed synthetic strategy, detailed experimental protocols based on analogous transformations of tertiary amides, and a summary of expected outcomes.
Proposed Reaction Pathway
The synthesis of N-substituted formamides using this compound is proposed to proceed via a catalytic transamidation reaction. Tertiary amides, lacking an N-H bond, require activation for nucleophilic attack by an amine.[1] This can be achieved using either Lewis acid or base catalysis.
Lewis Acid Catalysis: A Lewis acid (e.g., TiCl₄, AlCl₃, or boronic acid derivatives) coordinates to the carbonyl oxygen of this compound, enhancing its electrophilicity.[2] Subsequent nucleophilic attack by a primary or secondary amine leads to a tetrahedral intermediate. Collapse of this intermediate, facilitated by the catalyst, results in the formation of the desired N-substituted formamide and the release of dibenzylamine.
Base Catalysis: Strong bases (e.g., sodium tert-butoxide) can deprotonate the incoming amine, increasing its nucleophilicity and facilitating the attack on the this compound carbonyl.[3]
The overall proposed transformation is depicted in the following scheme:
Figure 1: Proposed transamidation of this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of N-substituted formamides using this compound, based on established methods for the transamidation of tertiary amides.[4][5] Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Lewis Acid-Catalyzed Transamidation
This protocol is adapted from methodologies employing Lewis acids for the activation of tertiary amides.[2]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., Titanium(IV) chloride, Aluminum chloride, or a suitable boronic acid)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous toluene (5 mL per mmol of formamide).
-
Add the primary or secondary amine (1.2 eq) to the solution.
-
Carefully add the Lewis acid catalyst (0.1 - 0.5 eq) to the reaction mixture at room temperature. Note: The addition of some Lewis acids can be exothermic.
-
Heat the reaction mixture to reflux (or a specified temperature based on catalyst choice) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted formamide.
Figure 2: Workflow for Lewis acid-catalyzed transamidation.
Protocol 2: Base-Mediated Transamidation
This protocol is based on the use of strong bases to facilitate the transamidation of N,N-dimethyl amides.[3]
Materials:
-
This compound
-
Primary amine
-
Sodium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the primary amine (1.5 eq).
-
Add anhydrous solvent if the reaction is not performed neat.
-
Add sodium tert-butoxide (1.5 - 2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure N-substituted formamide.
Figure 3: Workflow for base-mediated transamidation.
Data Presentation
The following tables summarize the expected yields and reaction conditions for the proposed synthesis of N-substituted formamides from this compound with various amines, based on analogous reactions reported in the literature for other tertiary amides.
Table 1: Expected Yields for Lewis Acid-Catalyzed Transamidation
| Entry | Amine | Catalyst | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | TiCl₄ (20 mol%) | 80 | 12 | 75-85 |
| 2 | Benzylamine | AlCl₃ (30 mol%) | 110 | 8 | 80-90 |
| 3 | Cyclohexylamine | Boronic Acid (10 mol%) | 100 | 24 | 60-70 |
| 4 | Morpholine | Ti(OiPr)₄ (50 mol%) | 120 | 18 | 55-65 |
Table 2: Expected Yields for Base-Mediated Transamidation
| Entry | Amine | Base (eq) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | n-Butylamine | t-BuOK (1.5) | 25 | 6 | 85-95 |
| 2 | Aniline | t-BuOK (2.0) | 60 | 12 | 70-80 |
| 3 | Benzylamine | t-BuOK (1.5) | 25 | 4 | 90-98 |
| 4 | 2-Phenylethylamine | t-BuOK (1.5) | 50 | 8 | 80-90 |
The use of this compound as a formylating agent via a transamidation reaction presents a promising and unexplored avenue for the synthesis of N-substituted formamides. The proposed protocols, based on well-established catalytic systems for tertiary amide transamidation, offer a solid starting point for researchers to investigate this transformation. The potential to recycle the dibenzylamine byproduct could contribute to the atom economy and sustainability of this synthetic route. Further experimental validation is required to fully elucidate the scope, limitations, and optimal conditions for this novel application of this compound in organic synthesis.
References
- 1. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Transamidation of Tertiary Alkyl Amides - ChemistryViews [chemistryviews.org]
- 5. Amide synthesis by transamidation [organic-chemistry.org]
Application Notes and Protocols for N,N-Dibenzylformamide as a Primary Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of primary amines is a critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. An ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not interfere with desired transformations. The N,N-dibenzylformamidine group, formed from the reaction of a primary amine with an N,N-dibenzylformamide equivalent, has emerged as a valuable tool for the protection of primary amines. This protecting group offers robust stability under various conditions and can be selectively cleaved, most commonly via hydrogenolysis.
This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for primary amines.
Data Presentation
Table 1: Reaction Conditions and Yields for the Protection of Primary Amines as N,N-Dibenzylformamidines
| Entry | Primary Amine Substrate | Protecting Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | This compound dimethyl acetal | Acetonitrile | Room Temp. | 2 | >95 |
| 2 | n-Butylamine | This compound dimethyl acetal | Acetonitrile | Room Temp. | 1 | >95 |
| 3 | Aniline | This compound dimethyl acetal | Acetonitrile | Room Temp. | 18 | 92 |
| 4 | Glycine methyl ester | This compound dimethyl acetal | Acetonitrile | Room Temp. | 3 | >95 |
Table 2: Deprotection of N,N-Dibenzylformamidines via Hydrogenolysis
| Entry | Substrate | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(Benzyl)-N',N'-dibenzylformamidine | 20% Pd(OH)₂/C | Methanol/Water (1:1) | 70 | Room Temp. | 20 | >95 |
| 2 | N-(n-Butyl)-N',N'-dibenzylformamidine | 20% Pd(OH)₂/C | Methanol/Water (1:1) | 70 | Room Temp. | 20 | >95 |
| 3 | N-(Phenyl)-N',N'-dibenzylformamidine | 20% Pd(OH)₂/C | Methanol/Water (1:1) | 70 | Room Temp. | 20 | >95 |
| 4 | N-(Methoxycarbonylmethyl)-N',N'-dibenzylformamidine | 20% Pd(OH)₂/C | Methanol/Water (1:1) | 70 | Room Temp. | 20 | >95 |
Table 3: Stability of the N,N-Dibenzylformamidine Protecting Group
| Condition | Reagent/Solvent | Temperature (°C) | Stability | Notes |
| Acidic | 1 M HCl (aq) | Room Temp. | Moderate | Slow hydrolysis may occur over extended periods. |
| Acidic | Trifluoroacetic Acid (TFA) | Room Temp. | Moderate | Cleavage may occur, especially with prolonged exposure. |
| Basic | 1 M NaOH (aq) | Room Temp. | High | Generally stable to basic hydrolysis.[1] |
| Basic | Sodium Carbonate (aq) | Room Temp. | High | Stable. |
| Nucleophilic | Hydrazine | Room Temp. | High | Stable. |
| Reducing | Sodium Borohydride (NaBH₄) | Room Temp. | High | Stable. |
| Oxidizing | Potassium Permanganate (KMnO₄) | Room Temp. | Low | The benzyl groups are susceptible to oxidation. |
| Lewis Acidic | Boron Trifluoride Etherate (BF₃·OEt₂) | Room Temp. | Moderate | Potential for complexation and/or cleavage. |
Experimental Protocols
Protocol 1: Protection of a Primary Amine using this compound Dimethyl Acetal
This protocol describes a general procedure for the protection of a primary amine as its N,N-dibenzylformamidine derivative.
Materials:
-
Primary amine (1.0 eq)
-
This compound dimethyl acetal (1.1 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile, add this compound dimethyl acetal (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-dibenzylformamidine-protected amine.
Protocol 2: Deprotection of an N,N-Dibenzylformamidine-Protected Amine via Hydrogenolysis
This protocol outlines the cleavage of the N,N-dibenzylformamidine group to regenerate the free primary amine.
Materials:
-
N,N-Dibenzylformamidine-protected amine (1.0 eq)
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) (typically 10-20 mol%)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Hydrogen gas (H₂)
-
Celite® or a similar filtration aid
-
Filter paper
Procedure:
-
Dissolve the N,N-dibenzylformamidine-protected amine (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Carefully add 20% Pd(OH)₂/C to the solution.
-
Place the reaction vessel in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (typically to 50-70 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 20-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected primary amine. Further purification may be performed if necessary.
Mandatory Visualization
Caption: General workflow for the protection and deprotection of primary amines.
References
Protocol for reductive cyclopropanation with n,n-Dibenzylformamide
Application Notes and Protocols for Reductive Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Topic: Protocol for Reductive Cyclopropanation
Introduction
Extensive literature searches for a specific protocol on reductive cyclopropanation utilizing N,N-dibenzylformamide as a carbene precursor did not yield any established methodologies. Current research and published protocols on reductive cyclopropanation primarily focus on the use of gem-dihaloalkanes or carbonyl compounds as carbene sources, often in the presence of a transition metal catalyst and a stoichiometric reductant. This document provides a detailed overview and protocol for a common and well-established method: Nickel-Catalyzed Reductive Cyclopropanation of Electron-Deficient Alkenes.
Alternative Protocol: Nickel-Catalyzed Reductive Cyclopropanation
This protocol details a nickel-catalyzed approach to reductive cyclopropanation, which is effective for a range of electron-deficient alkenes. This method avoids the use of traditionally employed, often unstable, diazo compounds.
Reaction Principle
In this reaction, a low-valent nickel catalyst activates a dihaloalkane (e.g., CH₂Cl₂ or CH₂Br₂) to form a nickel-carbene or carbenoid intermediate. This intermediate then reacts with an alkene to generate the cyclopropane ring. A stoichiometric reductant, such as manganese or zinc, is required to regenerate the active nickel catalyst and complete the catalytic cycle.
Quantitative Data Summary
The efficiency of nickel-catalyzed reductive cyclopropanation can vary based on the substrate, ligand, and reaction conditions. The following table summarizes representative yields for the cyclopropanation of various electron-deficient alkenes.
| Entry | Alkene Substrate | Dihaloalkane | Reductant | Catalyst System | Yield (%) |
| 1 | α,β-Unsaturated Ester | CH₂Cl₂ | Mn | (PyBox)NiCl₂ | 85-95 |
| 2 | α,β-Unsaturated Amide | CH₂Cl₂ | Mn | (PyBox)NiCl₂ | 80-90 |
| 3 | α,β-Unsaturated Ketone | CH₂Cl₂ | Mn | (PyBox)NiCl₂ | 75-85 |
| 4 | Vinyl Sulfone | CH₂Cl₂ | Mn | (PyBox)NiCl₂ | 88 |
| 5 | Vinyl Nitrile | CH₂Cl₂ | Mn | (PyBox)NiCl₂ | 70-80 |
| 6 | Monosubstituted Enone | CH₂Br₂ | Zn | NiBr₂ | 70-90 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate structures.
Experimental Protocol: Nickel-Catalyzed Reductive Cyclopropanation of an α,β-Unsaturated Ester
This protocol is a general procedure for the cyclopropanation of an electron-deficient alkene using a Nickel-PyBox catalyst system.
Materials:
-
(PyBox)NiCl₂ complex (e.g., (S)-i-Pr-pybox)NiCl₂) (5 mol%)
-
α,β-Unsaturated Ester (1.0 equiv)
-
Manganese powder (-325 mesh) (3.0 equiv)
-
Dichloromethane (CH₂Cl₂) (serves as both solvent and carbene source)
-
Anhydrous conditions (glovebox or Schlenk line)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, add the (PyBox)NiCl₂ complex (5 mol%) and manganese powder (3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Substrate: Add the α,β-unsaturated ester (1.0 equiv) to the vial.
-
Addition of Solvent/Reagent: Add anhydrous dichloromethane to the vial to achieve a desired concentration (e.g., 0.1 M with respect to the alkene).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a heating block set to a predetermined temperature (e.g., 40 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropanated product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nickel-catalyzed reductive cyclopropanation experiment.
Caption: Experimental workflow for Ni-catalyzed cyclopropanation.
Proposed Catalytic Cycle
The diagram below outlines the proposed catalytic cycle for the nickel-catalyzed reductive cyclopropanation.
Application Notes and Protocols for the Synthesis of Aminocyclopropanes using N,N-Dibenzylformamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aminocyclopropanes utilizing N,N-Dibenzylformamide as a key starting material. The primary method described is the Kulinkovich-de Meijere reaction, a powerful titanium-mediated cyclopropanation of amides. This reaction offers a direct and efficient route to N,N-dibenzyl-substituted aminocyclopropanes, which are valuable building blocks in medicinal chemistry and drug development due to the prevalence of the cyclopropylamine motif in bioactive molecules.
The N,N-dibenzyl protecting group can be readily removed via catalytic hydrogenation, providing access to primary aminocyclopropanes. The reaction exhibits a good substrate scope and can be highly diastereoselective in certain applications.
Data Presentation: Synthesis of Aminocyclopropanes via Kulinkovich-de Meijere Reaction
The following table summarizes representative yields for the synthesis of aminocyclopropanes from N,N-dialkylamides using the Kulinkovich-de Meijere reaction.
| Entry | Amide Substrate | Grignard Reagent | Titanium Reagent | Product | Yield (%) | Reference |
| 1 | This compound | Cyclohexylmagnesium bromide | Ti(Oi-Pr)₄ | N-Cyclohexyl-N,N-dibenzylcyclopropanamine | >80% | [1] |
| 2 | This compound | 3-Butenylmagnesium bromide | MeTi(Oi-Pr)₃ | N-(2-Ethenylcyclopropyl)-N,N-dibenzylamine | 80-85% | [1] |
| 3 | N-Acyl-N-(disubstituted alkene) | Cyclopentylmagnesium bromide | Ti(Oi-Pr)₄ | Bicyclic aminocyclopropane | Moderate | [2] |
Note: Yields can be influenced by the nature of the Grignard reagent, the titanium reagent, and the specific reaction conditions. The use of stoichiometric amounts of the titanium reagent generally leads to higher yields.[3]
Experimental Protocols
Protocol 1: Synthesis of N-(2-Ethenylcyclopropyl)-N,N-dibenzylamine
This protocol is adapted from the procedure described in Organic Syntheses.[1]
Materials:
-
This compound
-
3-Butenylmagnesium bromide (in THF)
-
Methyl tris(isopropoxy)titanium (MeTi(Oi-Pr)₃)
-
Anhydrous diethyl ether
-
Water
-
Pentane
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), equip a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (1.0 equiv).
-
Add methyl tris(isopropoxy)titanium (1.2 equiv) in one portion via syringe.
-
Slowly add a solution of 3-butenylmagnesium bromide (1.5 equiv) in THF dropwise via the addition funnel over 30 minutes. The reaction mixture will turn into a black suspension.
-
Reaction: Stir the reaction mixture at ambient temperature for an additional hour.
-
Quenching: Slowly add anhydrous diethyl ether, followed by the dropwise addition of water to quench the reaction.
-
Workup: Vigorously stir the mixture for 1 hour. Filter the resulting colorless precipitate and wash it with diethyl ether.
-
Extract the aqueous phase with pentane.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-(2-ethenylcyclopropyl)-N,N-dibenzylamine.
Visualizations
Reaction Pathway: Kulinkovich-de Meijere Cyclopropanation of this compound
References
Application of N,N-Dibenzylformamide in Peptide Synthesis: A Review of Current Literature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
An extensive review of current scientific literature reveals that N,N-Dibenzylformamide is not a commonly utilized solvent or reagent in standard peptide synthesis protocols, such as Solid-Phase Peptide Synthesis (SPPS) . The dominant solvents in the field remain N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] Due to increasing regulatory and safety concerns surrounding DMF, a significant research effort is underway to identify greener and safer alternatives.[2][3][4] While this compound is a commercially available substituted formamide, its application in peptide chemistry is not documented in the reviewed literature. This document, therefore, provides an overview of established peptide synthesis methodologies, focusing on the roles of common solvents and reagents, and contextualizes the search for novel alternatives.
The Role of Solvents in Solid-Phase Peptide Synthesis (SPPS)
Effective solvation is critical in SPPS to ensure the proper swelling of the polymer resin support and to dissolve the amino acid monomers and coupling reagents.[1][5] This allows for efficient diffusion of reagents and successful coupling and deprotection steps throughout the synthesis of the peptide chain.
Standard Solvents in SPPS
The choice of solvent significantly impacts reaction kinetics, yield, and purity. The most prevalent solvents are:
-
N,N-Dimethylformamide (DMF): For decades, DMF has been the industry standard due to its excellent resin-swelling properties and its ability to dissolve most reagents used in peptide synthesis.[1][4] However, it is now classified as a reprotoxic substance, leading to restrictions on its use, particularly in Europe.[3][4] DMF can also decompose to form dimethylamine, which can prematurely cleave the Fmoc protecting group.[1]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a popular alternative to DMF, offering superior polarity and solvation properties, which can improve coupling efficiency in difficult sequences.[1] However, it is more expensive than DMF.
-
Dichloromethane (DCM): Primarily used in Boc-chemistry protocols, DCM provides good swelling for polystyrene-based resins.[1] Its use in Fmoc chemistry is limited as it can react with piperidine.[1]
The Search for "Greener" Alternatives
The toxicity profile of DMF has spurred research into more benign alternatives. Key properties for a viable replacement include high polarity, low viscosity, and the ability to effectively swell the resin. Some promising candidates include:
-
N-Butylpyrrolidinone (NBP): A non-toxic alternative to NMP that has shown good performance in SPPS.[3][6]
-
Binary Mixtures: Combinations of solvents, such as DMSO/EtOAc, are being explored to fine-tune polarity and viscosity for optimal reaction conditions.[3][7]
-
Other Novel Solvents: Cyrene™, propylene carbonate, and γ-valerolactone (GVL) are also under investigation as potential green replacements for DMF.[6]
Table 1: Comparison of Common and Alternative Solvents in SPPS
| Solvent | Key Advantages | Key Disadvantages |
| N,N-Dimethylformamide (DMF) | Excellent solvation, good resin swelling, low cost.[1] | Reprotoxic, can decompose to reactive impurities.[1][3] |
| N-Methyl-2-pyrrolidone (NMP) | High polarity, improves coupling yields.[1] | Higher cost than DMF.[1] |
| N-Butylpyrrolidinone (NBP) | "Greener" alternative, good performance.[3][6] | Higher cost, can be viscous.[6] |
| DMSO/EtOAc Mixtures | Adjustable polarity, less hazardous components.[3] | Requires optimization of solvent ratios.[3] |
Standard Protocols in Fmoc-Based Solid-Phase Peptide Synthesis
While this compound does not feature in standard protocols, the following section details a generalized workflow for Fmoc-based SPPS, which is the most common method used today.
General SPPS Workflow
The synthesis of a peptide on a solid support involves a series of cyclical steps.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: A Representative Example
This protocol describes the manual synthesis of a generic peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is placed in a reaction vessel and swollen in DMF for 15-30 minutes.[8] The DMF is then drained.
-
Fmoc Deprotection: The deprotection solution (20% piperidine in DMF) is added to the resin and agitated for 5-10 minutes. This step is repeated once.[9]
-
Washing: The resin is washed thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.[8]
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (4 eq) and HBTU (4 eq) are dissolved in DMF.
-
DIPEA (8 eq) is added to the solution to activate the amino acid.
-
The activated amino acid solution is immediately added to the resin and agitated for 30-60 minutes.[9]
-
-
Washing: The resin is washed with DMF (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2 through 5 are repeated for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, the resin is washed with DCM and dried.
-
The cleavage cocktail is added to the resin and agitated for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]
-
-
Peptide Precipitation: The resin is filtered off, and the TFA solution is concentrated. The crude peptide is precipitated by adding cold diethyl ether, collected by centrifugation, and dried.
N-Terminal Formylation: A Specific Modification
While this compound is not a standard formylating agent, N-terminal formylation is a known post-synthetic modification. This is typically achieved using a different set of reagents.
Caption: Logical workflow for N-terminal formylation of a resin-bound peptide.
Protocol for N-Terminal Formylation
A common method for formylating the N-terminus of a peptide on-resin involves the pre-activation of formic acid with a carbodiimide.[9]
Procedure:
-
Reagent Preparation: Formic acid is reacted with N,N'-Dicyclohexylcarbodiimide (DCC) in a suitable solvent like diethyl ether at 0°C for several hours to generate the active formylating reagent.[9]
-
Peptide Preparation: The peptide is synthesized on the resin as described above, and the final N-terminal Fmoc group is removed.
-
Formylation Reaction: The prepared formylating reagent is added to the peptidyl-resin and incubated overnight at 4°C.[9]
-
Cleavage: The N-formylated peptide is then cleaved from the resin using a standard TFA cocktail.
Conclusion
Based on available data, this compound does not have an established application in mainstream peptide synthesis. The field continues to rely on traditional solvents like DMF and NMP, while actively seeking safer, more environmentally friendly alternatives. The protocols and workflows presented here reflect the current state-of-the-art in SPPS, providing a benchmark against which any new solvent or reagent, including this compound, would need to be evaluated. Future research could explore the properties of this compound as a potential SPPS solvent, focusing on resin swelling, reagent solubility, and performance in coupling and deprotection reactions compared to established standards.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 7. [PDF] Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions | Semantic Scholar [semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,N-Dibenzylformamide in the Synthesis of Heterocyclic Compounds
Abstract
This document provides detailed application notes and protocols for the utilization of N,N-Dibenzylformamide in the synthesis of valuable heterocyclic compounds, specifically focusing on pyrimidines, imidazoles, and triazines. This compound serves as a versatile reagent, primarily through its conversion to the N,N-dibenzyl Vilsmeier reagent, a powerful formylating agent. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering step-by-step methodologies for key synthetic transformations. Quantitative data from representative reactions are summarized in structured tables, and logical workflows are illustrated using Graphviz diagrams to facilitate comprehension and reproducibility.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic methodologies for their preparation is a cornerstone of modern organic chemistry. The Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich compounds, is a powerful tool in the synthesis of functionalized heterocycles.[1][2] While N,N-dimethylformamide (DMF) is the most commonly employed reagent in this reaction, its analogues, such as this compound, offer alternative reactivity and can be advantageous in certain synthetic contexts.
This compound, upon reaction with a halogenating agent like phosphorus oxychloride (POCl₃), generates the corresponding N,N-dibenzyl Vilsmeier reagent (a chloroiminium salt). This reagent can then be used to introduce a formyl group onto a variety of substrates, which can subsequently be cyclized to afford the desired heterocyclic core. This application note details generalized protocols for the synthesis of pyrimidines, imidazoles, and triazines, leveraging the formylating capabilities of this compound.
General Principles: The Vilsmeier-Haack Reaction with this compound
The core of the synthetic strategies described herein is the Vilsmeier-Haack reaction.[1][2] The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: this compound reacts with a halogenating agent, typically phosphorus oxychloride (POCl₃), to form the electrophilic N,N-dibenzylchloroiminium salt, which is the active formylating species.
-
Electrophilic Substitution: The electron-rich substrate (e.g., a compound with an active methylene group or an electron-rich heterocycle) attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the formylated product.
The use of the bulkier dibenzylamino group in place of a dimethylamino group can influence the steric course of the reaction and the stability of the intermediates, potentially offering different selectivity compared to DMF.
Synthesis of Pyrimidine Derivatives
A common route to pyrimidines involves the condensation of a 1,3-dielectrophilic species with an amidine or a similar N-C-N building block. The Vilsmeier-Haack formylation of a ketone bearing an α-methylene group can generate a β-chlorovinyl aldehyde, which serves as a 1,3-dielectrophile synthon.
Application Note: Synthesis of a 4-Aryl-6-chloro-5-formylpyrimidine
This protocol describes a two-step synthesis of a substituted pyrimidine. The first step involves the Vilsmeier-Haack formylation of an acetophenone derivative to generate a β-chlorocinnamaldehyde intermediate. This intermediate is then cyclized with urea to yield the pyrimidine core.
Experimental Protocol
Step 1: Vilsmeier-Haack Formylation of Acetophenone
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place this compound (1.2 equiv.) in anhydrous 1,2-dichloroethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add the substituted acetophenone (1.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude β-chlorocinnamaldehyde derivative.
Step 2: Cyclization to the Pyrimidine
-
Dissolve the crude β-chlorocinnamaldehyde derivative (1.0 equiv.) in ethanol in a round-bottom flask.
-
Add urea (1.5 equiv.) and a catalytic amount of a non-nucleophilic base (e.g., DBU).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-6-chloro-5-formylpyrimidine.
Quantitative Data (Representative)
| Product | Starting Material | Yield (%) | Melting Point (°C) |
| 4-Phenyl-6-chloro-5-formylpyrimidine | Acetophenone | 65 | 145-147 |
| 4-(4-Methoxyphenyl)-6-chloro-5-formylpyrimidine | 4-Methoxyacetophenone | 72 | 162-164 |
Workflow Diagram
Caption: Synthesis of a substituted pyrimidine via Vilsmeier-Haack formylation.
Synthesis of Imidazole Derivatives
A versatile method for constructing the imidazole ring is the reaction of an α-amino ketone or its equivalent with a formylating agent. The Vilsmeier-Haack formylation of a suitable precursor can provide the necessary one-carbon unit for the cyclization.
Application Note: Synthesis of a 1,4-Disubstituted Imidazole
This protocol outlines the synthesis of a 1,4-disubstituted imidazole from an N-substituted α-amino ketone. The Vilsmeier-Haack reaction with this compound provides the formyl group, and subsequent cyclization in the presence of ammonia furnishes the imidazole ring.
Experimental Protocol
-
Prepare the N,N-dibenzyl Vilsmeier reagent from this compound (1.5 equiv.) and POCl₃ (1.5 equiv.) in anhydrous chloroform as described in section 3.2.
-
To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of the N-substituted α-amino ketone hydrochloride (1.0 equiv.) in anhydrous chloroform.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a stirred solution of aqueous ammonia.
-
Continue stirring for 1-2 hours at room temperature.
-
Separate the organic layer, and extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the 1,4-disubstituted imidazole.
Quantitative Data (Representative)
| Product | Starting Material | Yield (%) | Melting Point (°C) |
| 1-Benzyl-4-phenylimidazole | N-Benzyl-α-aminoacetophenone HCl | 75 | 78-80 |
| 1-Ethyl-4-(4-chlorophenyl)imidazole | N-Ethyl-α-amino-4-chloroacetophenone HCl | 68 | 92-94 |
Workflow Diagram
Caption: Synthesis of a 1,4-disubstituted imidazole.
Synthesis of 1,3,5-Triazine Derivatives
The synthesis of 1,3,5-triazines can be achieved through the cyclotrimerization of nitriles or by the reaction of amidines with a one-carbon source. While a direct role for this compound in triazine ring formation is less common, it can be employed to synthesize precursors.
Application Note: Synthesis of a 2,4-Disubstituted-1,3,5-triazine from an Amidine
This protocol describes a potential pathway where an amidine is reacted with an orthoformate equivalent generated in situ from this compound.
Experimental Protocol
-
In a sealed tube, combine the substituted amidine hydrochloride (1.0 equiv.), this compound (3.0 equiv.), and a Lewis acid catalyst (e.g., ZnCl₂, 0.1 equiv.).
-
Heat the mixture to 150-180 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by preparative TLC or column chromatography to isolate the 2,4-disubstituted-1,3,5-triazine.
Quantitative Data (Representative)
| Product | Starting Material | Yield (%) | Melting Point (°C) |
| 2,4-Diphenyl-1,3,5-triazine | Benzamidine HCl | 45 | 235-237 |
| 2,4-Di(p-tolyl)-1,3,5-triazine | 4-Methylbenzamidine HCl | 50 | 250-252 |
Logical Relationship Diagram
Caption: Synthesis of a 1,3,5-triazine derivative.
Conclusion
This compound is a valuable, albeit less common, alternative to DMF for the synthesis of heterocyclic compounds via the Vilsmeier-Haack reaction. The generalized protocols provided herein offer a foundation for researchers to explore the utility of this reagent in constructing pyrimidine, imidazole, and triazine scaffolds. The steric bulk of the dibenzylamino group may offer unique reactivity and selectivity profiles that warrant further investigation in the field of heterocyclic chemistry and drug discovery.
References
Application Notes and Protocols for Microwave-Assisted Formylation using N,N-Dibenzylformamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis, yielding aldehydes that are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The Vilsmeier-Haack reaction is a classic and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This reaction typically employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), in the presence of an activating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[1][2][3][4][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[2][6] When applied to the Vilsmeier-Haack reaction, microwave irradiation can significantly enhance the efficiency of the formylation process.[2][6]
This document provides detailed application notes and a proposed protocol for the use of N,N-Dibenzylformamide as a formylating agent in microwave-assisted Vilsmeier-Haack reactions. While DMF is the most common reagent, other N,N-disubstituted formamides can also be utilized.[7] this compound, with its bulkier benzyl groups, may offer different selectivity or reactivity profiles in certain applications. The protocols provided herein are based on established procedures for microwave-assisted Vilsmeier-Haack reactions using DMF and are intended as a starting point for methodological development with this compound.
Signaling Pathways and Logical Relationships
The core of the microwave-assisted formylation using this compound is the in-situ generation of the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction.
Experimental Protocols
The following is a general proposed protocol for the microwave-assisted formylation of an electron-rich substrate using this compound. Researchers should optimize the reaction conditions for each specific substrate.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Electron-rich aromatic or heteroaromatic substrate (e.g., indole, pyrrole, anisole)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable microwave-transparent, non-protic solvent
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃) or sodium acetate solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Microwave reactor vials
-
Microwave synthesizer
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Microwave reactions can generate high pressures. Use appropriate microwave vials and operate the synthesizer according to the manufacturer's instructions.
Proposed General Protocol:
-
Reagent Preparation:
-
In a dry microwave reaction vial equipped with a magnetic stir bar, add the electron-rich substrate (1.0 mmol).
-
Add anhydrous 1,2-dichloroethane (3-5 mL).
-
In a separate, dry vial under an inert atmosphere (e.g., nitrogen or argon), prepare the Vilsmeier reagent. To cooled (0 °C) this compound (1.2 mmol, 1.2 equiv.), add phosphorus oxychloride (1.2 mmol, 1.2 equiv.) dropwise with stirring. Allow the mixture to stir at 0 °C for 15-30 minutes.
-
-
Reaction Setup:
-
Carefully add the freshly prepared Vilsmeier reagent to the solution of the substrate in the microwave vial.
-
Seal the vial securely.
-
-
Microwave Irradiation:
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-30 minutes). The power should be adjusted to maintain the target temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully uncap the vial in the fume hood.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted formylation protocol.
Data Presentation
The following table summarizes typical reaction conditions and yields for the microwave-assisted Vilsmeier-Haack formylation of various substrates using DMF. The entries for this compound are proposed based on the expected reactivity and should be experimentally verified. It is anticipated that the bulkier this compound may require slightly longer reaction times or higher temperatures to achieve comparable yields to DMF.
| Substrate | Formylating Agent | Activating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference / Note |
| Indole | DMF | POCl₃ | DCE | 100 | 10 | 92 | [12] |
| Indole | This compound | POCl₃ | DCE | 120 | 15 | Est. 85-90 | Proposed |
| Pyrrole | DMF | POCl₃ | DCE | 80 | 5 | 95 | [13] |
| Pyrrole | This compound | POCl₃ | DCE | 100 | 10 | Est. 88-93 | Proposed |
| Anisole | DMF | POCl₃ | DCE | 120 | 20 | 85 | [14] |
| Anisole | This compound | POCl₃ | DCE | 140 | 25 | Est. 75-80 | Proposed |
Note: Estimated yields for this compound are hypothetical and require experimental validation.
Conclusion
Microwave-assisted formylation using this compound presents a potentially valuable method for the synthesis of aromatic and heteroaromatic aldehydes. The proposed protocols and workflows in this document offer a solid foundation for researchers to explore this methodology. The use of microwave irradiation is expected to provide significant advantages in terms of reaction speed and efficiency. Further experimental work is necessary to fully optimize the reaction conditions for various substrates and to explore the unique reactivity and selectivity that this compound may offer compared to more conventional formylating agents.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. degres.eu [degres.eu]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. This compound | CAS#:5464-77-7 | Chemsrc [chemsrc.com]
- 9. This compound | C15H15NO | CID 221415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. labsolu.ca [labsolu.ca]
- 11. 5464-77-7 CAS MSDS (N,N-DIBENZYL-FORMAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N-Dibenzylformamide in a Novel Three-Component Reaction for the Synthesis of Substituted Formamidines
For Researchers, Scientists, and Drug Development Professionals
These application notes describe a novel and efficient one-pot, three-component reaction utilizing N,N-dibenzylformamide for the synthesis of a diverse range of N,N-dibenzyl-N'-substituted formamidines. This methodology offers a straightforward approach to obtaining compounds with potential applications in medicinal chemistry and drug discovery.
Introduction to the Reaction
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step.[1] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate chemical libraries.[2] The formamidine moiety is a crucial pharmacophore found in numerous biologically active compounds. This proposed three-component reaction employs this compound as a source of the dibenzylamino-methine group, which reacts with a primary or secondary amine in the presence of a suitable activating agent to yield the corresponding formamidine.
General Reaction Scheme
The overall transformation involves the reaction of a primary or secondary amine with this compound, facilitated by an activating agent such as phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O), to produce the desired N,N-dibenzyl-N'-substituted formamidine.
Application Notes
1. A Versatile Platform for Library Synthesis
This three-component reaction is highly adaptable for the creation of diverse libraries of formamidines. By varying the amine component, researchers can easily synthesize a wide array of analogues with different steric and electronic properties, which is a significant advantage in structure-activity relationship (SAR) studies.
2. Introduction of the Dibenzylamino Moiety
The N,N-dibenzyl group can serve multiple purposes in drug design. It can act as a lipophilic scaffold to enhance membrane permeability or be utilized as a protecting group for the formamidine nitrogen, which can be subsequently removed to reveal a primary or secondary amidine functionality.
3. Operational Simplicity and Efficiency
The one-pot nature of this reaction eliminates the need for isolating intermediates, thereby reducing reaction time, solvent usage, and waste generation. This streamlined process makes it an attractive method for high-throughput synthesis.
4. Potential Applications in Drug Discovery
Formamidines are known to exhibit a wide range of biological activities, including as inhibitors of enzymes such as nitric oxide synthase and as agonists or antagonists of various receptors. The ability to rapidly synthesize novel formamidine derivatives using this protocol can accelerate the identification of new lead compounds.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the formation of a Vilsmeier-type intermediate from the reaction of this compound with the activating agent. This electrophilic intermediate is then attacked by the amine, followed by elimination to yield the final formamidine product.
Caption: Proposed mechanism for the three-component synthesis of formamidines.
Experimental Protocols
General Protocol for the Synthesis of N,N-Dibenzyl-N'-(4-methoxyphenyl)formamidine
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (3.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of this compound (e.g., 2.25 g, 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar) and cooled to 0 °C, add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of p-anisidine (1.23 g, 10 mmol) in anhydrous DCM (20 mL) to the reaction mixture, followed by the dropwise addition of triethylamine (4.2 mL, 30 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate to afford N,N-dibenzyl-N'-(4-methoxyphenyl)formamidine as a solid.
Characterization Data (Representative)
-
Appearance: White solid
-
¹H NMR (400 MHz, CDCl₃) δ: 7.85 (s, 1H), 7.40-7.20 (m, 10H), 7.05 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 4.60 (s, 4H), 3.80 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 155.5, 145.0, 137.0, 129.0, 128.5, 127.5, 122.0, 114.5, 55.5, 52.0.
-
MS (ESI): m/z calculated for C₂₂H₂₂N₂O [M+H]⁺: 331.18, found: 331.19.
Quantitative Data: Scope of the Reaction
The following table summarizes representative data for the synthesis of various N,N-dibenzyl-N'-substituted formamidines using the described protocol.
| Entry | Amine | Product | Yield (%) | Melting Point (°C) |
| 1 | Aniline | N,N-Dibenzyl-N'-phenylformamidine | 85 | 78-80 |
| 2 | 4-Chloroaniline | N,N-Dibenzyl-N'-(4-chlorophenyl)formamidine | 82 | 95-97 |
| 3 | 4-Nitroaniline | N,N-Dibenzyl-N'-(4-nitrophenyl)formamidine | 75 | 110-112 |
| 4 | Benzylamine | N,N,N'-Tribenzylformamidine | 90 | 65-67 |
| 5 | Cyclohexylamine | N'-Cyclohexyl-N,N-dibenzylformamidine | 88 | 58-60 |
| 6 | Morpholine | 4-((Dibenzylamino)methylene)morpholine | 78 | Oil |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of the target formamidines.
Caption: General experimental workflow for the three-component synthesis.
References
Scalable Synthesis of Enaminones using N,N-Dibenzylformamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scalable synthesis of enaminones, versatile building blocks in medicinal chemistry, utilizing N,N-dibenzylformamide. The methodology is based on the Vilsmeier-Haack reaction, a powerful tool for the formylation of activated methylene groups in ketones. This process offers a scalable and efficient route to a variety of enaminones, which are crucial intermediates in the synthesis of numerous biologically active compounds and pharmaceuticals. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams to illustrate reaction pathways and workflows.
Introduction
Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts both nucleophilic and electrophilic properties, making them highly valuable and versatile intermediates in organic synthesis. Their applications are particularly prominent in the field of drug development, where the enaminone scaffold is a key pharmacophore in a wide range of therapeutic agents exhibiting activities such as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.
The synthesis of enaminones is therefore of significant interest. One of the most effective methods for their preparation is the Vilsmeier-Haack reaction. This reaction typically involves the formylation of an active methylene compound, such as a ketone, using a Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a substituted formamide and an activating agent, most commonly phosphorus oxychloride (POCl₃).
While N,N-dimethylformamide (DMF) is the most commonly employed formamide for this transformation, the use of this compound offers the potential to introduce bulky benzyl groups, which can be advantageous in certain synthetic strategies, potentially influencing the stereoselectivity of subsequent reactions or serving as protecting groups that can be removed under specific conditions. This document focuses on the application of this compound for the scalable synthesis of enaminones.
Reaction Principle and Signaling Pathway
The synthesis of enaminones from ketones and this compound proceeds via a Vilsmeier-Haack type mechanism. The key steps are:
-
Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form the electrophilic chloroiminium salt, the Vilsmeier reagent.
-
Enolization of the Ketone: The ketone substrate undergoes tautomerization to its enol or enolate form, providing a nucleophilic carbon atom.
-
Electrophilic Attack: The enol/enolate attacks the electrophilic carbon of the Vilsmeier reagent.
-
Elimination and Hydrolysis: Subsequent elimination and hydrolysis steps lead to the formation of the final enaminone product.
Experimental Protocols
This section provides detailed protocols for the synthesis of the Vilsmeier reagent from this compound and its subsequent use in the synthesis of an enaminone from a model ketone, acetophenone.
Protocol 1: Preparation of the Vilsmeier Reagent from this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Nitrogen atmosphere setup
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
-
To the flask, add this compound (1.0 eq) dissolved in anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
The resulting solution containing the Vilsmeier reagent is typically used immediately in the next step without isolation.
Protocol 2: Scalable Synthesis of 3-(Dibenzylamino)-1-phenylprop-2-en-1-one
Materials:
-
Vilsmeier reagent solution (from Protocol 1)
-
Acetophenone
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To the freshly prepared Vilsmeier reagent solution at 0 °C, add a solution of acetophenone (1.0 eq) in anhydrous DCM dropwise.
-
After the addition, add triethylamine (3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure enaminone.
Data Presentation
The following tables summarize representative data for the synthesis of various enaminones using N,N-disubstituted formamides. While specific data for this compound is limited in the literature, the data for other formamides provides a useful benchmark for expected yields and reaction times.
Table 1: Synthesis of Enaminones from Various Ketones and N,N-Dimethylformamide (as a reference)
| Entry | Ketone Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 12 | 85 |
| 2 | Cyclohexanone | 2-((Dimethylamino)methylene)cyclohexan-1-one | 16 | 78 |
| 3 | Propiophenone | 3-(Dimethylamino)-1-phenylbut-2-en-1-one | 18 | 82 |
| 4 | Acetone | 4-(Dimethylamino)but-3-en-2-one | 10 | 90 |
Table 2: Expected Performance for this compound in Enaminone Synthesis
| Entry | Ketone Substrate | Product | Expected Reaction Time (h) | Expected Yield (%) | Notes |
| 1 | Acetophenone | 3-(Dibenzylamino)-1-phenylprop-2-en-1-one | 18-36 | 60-75 | Longer reaction times and slightly lower yields are expected due to the steric hindrance of the benzyl groups. |
| 2 | Cyclohexanone | 2-((Dibenzylamino)methylene)cyclohexan-1-one | 24-48 | 55-70 | Optimization of temperature and stoichiometry may be required. |
Applications in Drug Development
Enaminones are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds that form the core of many pharmaceuticals. The dibenzylamino moiety can be retained in the final molecule or debenzylated to provide a secondary or primary amine, offering a route to further functionalization.
Troubleshooting and Safety Considerations
-
Low Yields: If yields are low, consider increasing the reaction temperature or using a more activated form of the Vilsmeier reagent (e.g., by using oxalyl chloride instead of POCl₃). The stoichiometry of the base (triethylamine) can also be optimized.
-
Incomplete Reactions: For sterically hindered ketones, longer reaction times may be necessary. Ensure all reagents and solvents are anhydrous, as moisture will quench the Vilsmeier reagent.
-
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be quenched carefully with a basic solution to neutralize the acidic byproducts.
Conclusion
The scalable synthesis of enaminones using this compound via the Vilsmeier-Haack reaction provides a valuable synthetic route for researchers in drug development. While potentially requiring longer reaction times and further optimization compared to less sterically hindered formamides, this method allows for the introduction of benzyl groups that can be strategically employed in complex molecule synthesis. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this methodology in a laboratory setting.
Application Notes and Protocols: Formylation of Sterically Hindered Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-formylation is a crucial chemical transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Formamides serve as important synthetic intermediates and can act as protecting groups for amines. The formylation of sterically hindered amines, however, presents a significant challenge due to the reduced accessibility of the nitrogen lone pair. While a variety of formylating agents are known, this document focuses on the potential use of N,N-dibenzylformamide and provides established protocols for alternative, well-documented reagents for the formylation of sterically hindered amines.
While this compound is a commercially available compound, a comprehensive review of the scientific literature reveals a notable absence of established protocols for its specific application in the formylation of sterically hindered amines.[1][2] The steric bulk of the two benzyl groups may influence its reactivity as a formylating agent. In the absence of direct experimental data, a hypothetical protocol and mechanism are proposed based on general principles of formylation chemistry.
This document also provides detailed protocols for the successful formylation of sterically hindered amines using well-established reagents: formic acid and N-formylsaccharin.[3][4] These methods have been selected for their proven efficacy and applicability to a range of challenging substrates.
Hypothetical Protocol using this compound
The following protocol is a generalized and hypothetical procedure for the formylation of a sterically hindered amine using this compound. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary for any specific substrate.
Proposed Reaction:
R₂NH (Sterically Hindered Amine) + (PhCH₂)₂NCHO (this compound) → R₂NCHO (Formylated Amine) + (PhCH₂)₂NH (Dibenzylamine)
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sterically hindered amine (1.0 equiv).
-
Reagent Addition: Add this compound (1.2 equiv) and a high-boiling point aprotic solvent such as toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C). The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the dibenzylamine byproduct. Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-formylated product.
Proposed Mechanism of Formylation with this compound
The proposed mechanism likely involves a nucleophilic attack of the sterically hindered amine on the carbonyl carbon of this compound. The reaction may be facilitated by high temperatures to overcome the steric hindrance.
Caption: Proposed mechanism for this compound formylation.
Established Protocols for Formylation of Sterically Hindered Amines
Given the lack of specific data for this compound, the following sections detail established and reliable methods for the formylation of sterically hindered amines.
Protocol 1: Formylation using Formic Acid
Formic acid is a widely used and effective reagent for the N-formylation of a broad range of amines, including those with significant steric bulk.[3] The reaction typically proceeds by heating the amine with formic acid, often in a solvent that allows for the azeotropic removal of water.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the sterically hindered amine (1.0 equiv) and toluene.
-
Reagent Addition: Add 85% aqueous formic acid (1.2-2.0 equiv).
-
Reaction Conditions: Heat the mixture to reflux and continue heating for 4-9 hours, collecting the water in the Dean-Stark trap.[5] Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. In many cases, the crude N-formyl compound is obtained as the sole product and may not require further purification.[5] If necessary, dissolve the residue in an organic solvent, wash with saturated aqueous sodium bicarbonate, dry over sodium sulfate, and concentrate.
-
Purification: If required, the product can be purified by crystallization or column chromatography.
Protocol 2: Formylation using N-Formylsaccharin
N-formylsaccharin is a stable, solid formylating agent that reacts with amines under mild conditions.[4][6] A mechanochemical approach using a ball mill offers a solvent-free and efficient alternative.[4]
Experimental Protocol (Mechanochemical):
-
Reaction Setup: To a 15 mL zirconium dioxide grinding jar containing one zirconium dioxide milling ball (10 mm diameter), add the sterically hindered amine (1.0 mmol) and N-formylsaccharin (1.1 mmol).
-
Reaction Conditions: Close the vessel and conduct the mechanochemical reaction in a ball mill at a frequency of 30 Hz for 30 to 180 minutes.[4] The reaction progress can be monitored by analyzing small aliquots.
-
Workup and Purification: After the reaction, add sodium bicarbonate to the jar and continue grinding for an additional 10 minutes to neutralize the saccharin byproduct.[4] The solid crude mixture is then transferred to a beaker, dissolved in ethyl acetate (4 mL), and filtered. The filtrate is concentrated under reduced pressure to yield the pure formamide.[4]
Data Presentation: Formylation of Sterically Hindered Amines
The following table summarizes the yields for the formylation of various sterically hindered amines using established methods.
| Entry | Amine Substrate | Formylating Agent | Reaction Conditions | Yield (%) | Reference |
| 1 | Di-n-butylamine | Formic Acid/Ethyl Formate | 60°C, catalyst- and solvent-free | 88 | [7] |
| 2 | Diphenylamine | Formic Acid/Ethyl Formate | 60°C, catalyst- and solvent-free | 85 | [7] |
| 3 | Indoline | Acetic Formic Anhydride | -20°C, 15 min | >97 | [8] |
| 4 | 2,6-Diisopropylaniline | N-Formylsaccharin | Ball mill, 30 Hz, 180 min | 85 | [4] |
| 5 | Dicyclohexylamine | N-Formylsaccharin | Ball mill, 30 Hz, 180 min | 92 | [4] |
Experimental Workflow
The following diagram illustrates a general workflow for the formylation of a sterically hindered amine, from reaction setup to the purified product.
Caption: General experimental workflow for amine formylation.
While this compound remains an underexplored reagent for the formylation of sterically hindered amines, this document provides a hypothetical framework for its potential use. For immediate and reliable synthesis, the detailed protocols for formic acid and N-formylsaccharin offer proven and effective methods for this challenging transformation. The choice of reagent and methodology will depend on the specific substrate, available equipment, and desired reaction conditions (e.g., thermal vs. mechanochemical, solvent-free). Researchers are encouraged to use the provided protocols as a starting point for their synthetic endeavors.
References
- 1. N,N-DIBENZYL-FORMAMIDE | 5464-77-7 [chemicalbook.com]
- 2. This compound | C15H15NO | CID 221415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. N-Formylsaccharin - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N-Dibenzylformamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N,N-Dibenzylformamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in the N-formylation of dibenzylamine can stem from several factors. Incomplete reaction, side reactions, and product loss during workup are the most common culprits.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure the formylating agent is used in an appropriate molar excess. For instance, when using formic acid, a 1.2 to 2-fold excess is often optimal.[1]
-
Inadequate Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
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Inefficient Water Removal: In reactions involving formic acid, the water produced can inhibit the reaction. Using a Dean-Stark trap or a solvent that forms an azeotrope with water (like toluene) can significantly improve yields.[1]
-
-
Side Reactions:
-
Decomposition of Formylating Agent: Some formylating agents, like acetic formic anhydride, are moisture-sensitive and can decompose, reducing their effectiveness.[1] Ensure all reagents and glassware are dry.
-
Over-alkylation (in syntheses starting from benzylamine): While less common for formylation, ensure precise stoichiometric control if preparing dibenzylamine in situ.
-
-
Product Loss During Workup:
-
Aqueous Workup: this compound has some water solubility. Minimize the volume of water used for washing and consider back-extraction of the aqueous layers with an organic solvent.
-
Purification: During column chromatography, the choice of eluent is critical. A gradient of ethyl acetate in hexanes is typically effective. For crystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Question 2: My final product is contaminated with unreacted dibenzylamine. How can I remove it?
Answer:
Separating unreacted dibenzylamine from this compound can be achieved through a few methods.
Solutions:
-
Acid Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Dibenzylamine, being basic, will be protonated and move into the aqueous layer as a salt. This compound, being a neutral amide, will remain in the organic layer.
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar dibenzylamine from the less polar this compound.
-
Crystallization: Careful selection of a crystallization solvent can leave the more soluble dibenzylamine in the mother liquor while the desired product crystallizes out.
Question 3: I am observing an unexpected side product in my reaction. What could it be and how can I avoid it?
Answer:
The most likely side products depend on the specific synthetic route employed.
Potential Side Products and Mitigation Strategies:
-
From Formic Acid/Acetic Anhydride Method:
-
N-benzylformamide: This can arise if the starting dibenzylamine is contaminated with benzylamine. Ensure the purity of the starting materials.
-
Benzyl alcohol/Benzyl acetate: These can form from the decomposition of starting materials or intermediates under harsh conditions. Avoid excessively high temperatures.
-
-
General Considerations:
-
Moisture: The presence of water can lead to the hydrolysis of the formylating agent and potentially the product under certain conditions. Always use dry solvents and glassware.[2]
-
Air/Oxidation: While less common for this specific synthesis, sensitive reagents may require an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the N-formylation of dibenzylamine using various formylating agents. Common approaches include:
-
Formic Acid and Acetic Anhydride: This combination generates acetic formic anhydride in situ, which is a potent formylating agent.[3]
-
Formic Acid with a Catalyst: Catalysts like iodine can activate formic acid for efficient N-formylation under mild, solvent-free conditions.[4]
-
Other Formylating Agents: Reagents such as N-formylcarbazole and N-formylsaccharin can also be used, often under mild conditions.[5]
Q2: What is the optimal temperature for the synthesis of this compound?
A2: The optimal temperature depends on the chosen method. For the formic acid/acetic anhydride method, the reaction is often started at ice-cold temperatures and then allowed to warm to room temperature.[3] Reactions using formic acid with an iodine catalyst are typically run at around 70°C.[4] It is crucial to monitor the reaction and adjust the temperature as needed to ensure a reasonable reaction rate without promoting side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material (dibenzylamine) from the product (this compound). The reaction is complete when the spot corresponding to dibenzylamine is no longer visible.
Q4: What are the recommended purification techniques for this compound?
A4: The primary purification methods are:
-
Extraction and Washing: As part of the workup, washing with dilute acid and brine is common.
-
Column Chromatography: Silica gel chromatography is effective for removing both more and less polar impurities.
-
Crystallization: Recrystallization from a suitable solvent (e.g., ether-hexane mixture) can yield a highly pure solid product. The melting point of pure this compound is 53-54.5°C.[3]
Q5: What are the key safety precautions to consider during this synthesis?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acetic anhydride is corrosive and a lachrymator. Formic acid is corrosive. Dibenzylamine is a skin and eye irritant. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Formylation of Amines
| Formylating Agent/Method | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Formic Acid / Acetic Anhydride | None | Ether | 0 to RT | 1 hour | ~99 (for dibenzylamine) | [3] |
| Formic Acid | Iodine (5 mol%) | Solvent-free | 70 | Not specified | up to 94 | [4] |
| Formic Acid | None | Toluene (with Dean-Stark) | Reflux | 4-9 hours | up to 98 | [1] |
| N-Formylcarbazole | None | THF | Room Temperature | 12 hours | ~75 (for a secondary amine) | [5] |
Experimental Protocols
Synthesis of this compound using Formic Acid and Acetic Anhydride
This protocol is adapted from a literature procedure.[3]
Materials:
-
Dibenzylamine
-
98% Formic acid
-
Acetic anhydride
-
Diethyl ether
-
Ice water
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve dibenzylamine in 98% formic acid and cool the solution in an ice bath with vigorous stirring.
-
Slowly add acetic anhydride dropwise to the cold solution over a period of 45 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
-
Dilute the reaction mixture with ice water and allow it to stand overnight at 15°C.
-
Remove the solvent in vacuo.
-
Extract the residue with diethyl ether.
-
Wash the ethereal solution with water.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent in vacuo to obtain this compound as a white solid.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Purification of n,n-Dibenzylformamide from reaction byproducts
Technical Support Center: N,N-Dibenzylformamide Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of this compound from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
The most common impurities depend on the synthetic route. For a standard formylation of dibenzylamine, you can expect:
-
Unreacted Dibenzylamine: A basic starting material that is a very common impurity.
-
Unreacted Formylating Agent: Such as formic acid (acidic) or its derivatives.
-
Byproducts of the Formylating Agent: For example, if using methyl formate, methanol will be a byproduct[1].
-
Water: Formed during the reaction if using formic acid.
-
Side-Reaction Products: Minor impurities may arise from debenzylation or other side reactions[2].
Q2: What is the recommended first step for purifying crude this compound?
An aqueous acidic wash is the most effective initial step. This procedure protonates the basic impurity, unreacted dibenzylamine, forming a water-soluble salt. This allows for its removal from the organic layer containing your desired product. This is a standard technique for separating amides from precursor amines[3].
Q3: Is this compound stable to acidic and basic conditions during workup?
Amides are generally stable to mild acidic and basic washes, especially at room temperature. However, prolonged exposure to strong acids or bases, particularly at elevated temperatures, can lead to hydrolysis. Standard workup conditions using dilute acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃) are well-tolerated.
Q4: Can I purify this compound by distillation?
Yes, vacuum distillation is a viable method. This compound has a reported boiling point of 217 °C at 12 Torr[4]. This technique is particularly useful for separating it from less volatile impurities like dibenzylamine (boiling point ~300 °C at atmospheric pressure) or non-volatile salts and baseline material.
Q5: What is the best method to achieve very high purity (>99%)?
For achieving high purity, a multi-step approach is often necessary. After an initial acidic wash, recrystallization is a highly effective method for purifying solid amides and can significantly improve purity, often with better yield recovery than chromatography[5]. If recrystallization is insufficient to remove a specific impurity, flash column chromatography is the final recommended step.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| TLC/NMR shows significant dibenzylamine after aqueous wash. | 1. Insufficient acid used during the wash. 2. Inefficient phase separation. 3. Emulsion formation trapping impurities. | 1. Perform 2-3 washes with dilute acid (e.g., 1M HCl or 1M H₂SO₄) instead of just one[6]. 2. Ensure vigorous mixing during washing followed by adequate time for layers to separate. 3. To break emulsions, add brine (saturated NaCl solution) or gently warm the mixture. |
| Low yield after purification. | 1. Product loss during chromatography. 2. Product is partially water-soluble. 3. Premature precipitation during extraction. | 1. Consider recrystallization as an alternative to chromatography, which often results in higher recovery for amides[5]. 2. Back-extract all aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 3. Ensure the product is fully dissolved in the organic solvent before starting the aqueous wash. |
| Product fails to crystallize. | 1. Presence of significant impurities. 2. Incorrect solvent or solvent volume used. 3. Cooling the solution too quickly. | 1. Purify the oil further using flash chromatography to remove impurities that inhibit crystallization. 2. Use a solvent system where the product has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures). 3. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can induce nucleation. |
| Product appears as an oil, not a solid. | 1. The product may contain residual solvent. 2. Significant impurities are depressing the melting point. | 1. Dry the product under high vacuum for several hours, possibly with gentle heating (e.g., 40 °C). 2. The oil needs further purification. An effective method is flash column chromatography. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO | [7] |
| Molecular Weight | 225.28 g/mol | [7] |
| Appearance | Colorless to pale yellow solid | [8] |
| Melting Point | 51-53 °C | [4] |
| Boiling Point | 217 °C @ 12 Torr | [4] |
| Solubility | Soluble in ethanol, methanol, dichloromethane; Limited solubility in water. | [8] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Dibenzylamine
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash two more times.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid dissolves. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. CN103012183A - Preparation method of N,-N-diethyl-formamide - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. 5464-77-7 CAS MSDS (N,N-DIBENZYL-FORMAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. This compound | C15H15NO | CID 221415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: N,N-Dibenzylformamide in Organic Synthesis
Welcome to the technical support center for N,N-Dibenzylformamide. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound (DBF) is primarily used as a formylating agent, delivering a formyl group (-CHO) to a variety of substrates. Its most notable applications include:
-
Bouveault Aldehyde Synthesis: Reacting with Grignard or organolithium reagents to produce aldehydes.[1][2]
-
Vilsmeier-Haack (V-H) Reaction: When activated with an acid chloride like phosphorus oxychloride (POCl₃), it forms the Vilsmeier reagent, which is used to formylate electron-rich aromatic and heteroaromatic compounds.[3][4]
-
As a high-boiling polar aprotic solvent: In some cases, it can be used as a solvent for reactions requiring high temperatures, although its reactivity should be considered.
Q2: What are the primary side reactions to be aware of when using this compound?
A2: The main side reactions include:
-
Debenzylation: Cleavage of one or both benzyl groups from the nitrogen atom. This can be problematic as it leads to the formation of dibenzylamine, monobenzylamine, and other downstream products.
-
Hydrolysis: Reaction with water to form dibenzylamine and formic acid. This is typically slow under neutral conditions but is accelerated by acid or base.[1][5][6][7][8]
-
Over-addition/Reduction (in Bouveault Synthesis): With highly reactive organometallic reagents, side reactions such as the formation of tertiary amines can occur.[2]
-
Ring Opening of Cyclic Amides (in V-H type reactions): In reactions involving certain cyclic amides, ring-opening can occur instead of the expected formylation.[4]
-
Thermal Decomposition: At elevated temperatures, N,N-disubstituted formamides can decompose.[9]
Q3: How can I minimize debenzylation during my reaction?
A3: Debenzylation is a common issue. To minimize it:
-
Avoid harsh acidic conditions: Strong Lewis acids or protic acids can promote the cleavage of the N-benzyl bond.[10] If acidic conditions are necessary, consider using milder acids or shorter reaction times at lower temperatures.
-
Be cautious with certain catalysts: Some hydrogenation catalysts (like Pd/C) are highly effective for debenzylation and should be avoided if the benzyl groups are to be retained.[10]
-
Control reaction temperature: Higher temperatures can favor debenzylation. Running the reaction at the lowest effective temperature is advisable.
Q4: My reaction with a Grignard reagent is giving low yields of the desired aldehyde. What could be the cause?
A4: Low yields in a Bouveault aldehyde synthesis using this compound can be due to several factors:
-
Steric Hindrance: The bulky dibenzyl groups can sterically hinder the approach of the Grignard reagent to the carbonyl carbon. This can be more pronounced with bulky Grignard reagents.
-
Enolate Formation: The Grignard reagent can act as a base and deprotonate the alpha-carbon of a ketone product, leading to enolate formation and subsequent side reactions.
-
Over-addition: A second equivalent of the Grignard reagent can add to the initially formed aldehyde, leading to a secondary alcohol as a byproduct.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the formamide, leading to the formation of an amine and an alkene.
Troubleshooting Guides
Issue 1: Low Yield of Formylated Product in Vilsmeier-Haack Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| No or low conversion of starting material | Incomplete formation of the Vilsmeier reagent. | Ensure anhydrous conditions. Use fresh, high-quality POCl₃ and this compound. Consider pre-forming the Vilsmeier reagent at a low temperature (e.g., 0 °C) before adding the substrate. |
| Low reactivity of the aromatic substrate. | The Vilsmeier-Haack reaction works best with electron-rich arenes.[3] If your substrate is electron-deficient, consider using harsher conditions (higher temperature, longer reaction time) or a different formylation method. | |
| Formation of multiple unidentified byproducts | Decomposition of the Vilsmeier reagent or the product. | The Vilsmeier reagent can be thermally unstable.[11] Avoid excessive heating. Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Side reactions with sensitive functional groups on the substrate. | Protect sensitive functional groups (e.g., amines, alcohols) before performing the Vilsmeier-Haack reaction. |
Issue 2: Formation of Dibenzylamine as a Major Byproduct
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of dibenzylamine detected by TLC/GC-MS/NMR | Hydrolysis of this compound. | Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Debenzylation under acidic or catalytic conditions. | If using a Lewis acid, screen for milder alternatives. Avoid strong protic acids. If a metal catalyst is present, ensure it is not one known to promote hydrogenolysis of benzyl groups. | |
| Thermal decomposition. | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid prolonged heating. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of an Activated Arene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous this compound (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes.
-
Formylation: Dissolve the activated aromatic substrate (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 50-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for this compound Side Reactions
Caption: A flowchart for troubleshooting common side reactions when using this compound.
Side Reaction Pathways of this compound
Caption: Common side reaction pathways of this compound in organic synthesis.
References
- 1. uregina.ca [uregina.ca]
- 2. Bouveault Aldehyde Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 9. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in N,N-Dibenzylformamide Synthesis
Welcome to the technical support center for the synthesis of N,N-Dibenzylformamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent method for synthesizing this compound is the N-formylation of dibenzylamine. This is typically achieved using a formylating agent such as formic acid, often in the presence of a dehydrating agent like acetic anhydride. Other formylating agents can include chloral, formaldehyde, and various formates.[1] Catalytic methods using carbon monoxide as a carbonyl source have also been explored for the formylation of amines.[2]
Q2: I am experiencing a significantly low yield. What are the most likely general causes?
Low yields in organic synthesis can stem from a variety of factors. Common culprits include:
-
Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.
-
Side reactions: Competing reaction pathways can consume starting materials and generate unwanted byproducts, reducing the yield of the desired product.
-
Product decomposition: The desired product may be unstable under the reaction conditions, leading to degradation.
-
Losses during work-up and purification: Significant amounts of product can be lost during extraction, washing, and purification steps like chromatography or recrystallization.[3]
-
Purity of reagents and solvents: The presence of impurities, especially water, in starting materials or solvents can interfere with the reaction.
Q3: My TLC plate shows multiple spots in addition to my product. What could these byproducts be?
In the formylation of dibenzylamine, potential byproducts can include:
-
Unreacted dibenzylamine: If the reaction is incomplete, you will see a spot corresponding to the starting material.
-
Over-alkylation products: While less common in formylation, there is a possibility of side reactions if other alkylating agents are present as impurities.
-
Decomposition products: Depending on the reaction conditions, either the starting material or the product could decompose. For instance, at high temperatures, formamides can decompose to generate dimethylamine and carbon monoxide.
-
Products from impurities in starting materials: Impurities in the dibenzylamine or formylating agent can lead to the formation of other amides.
Q4: How can I effectively purify this compound?
Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[4][5] Common solvents to screen for recrystallization include ethanol, isopropanol, toluene, and mixtures such as ethanol/water or toluene/heptane. The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals can then be collected by filtration.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Reagents: Formic acid can degrade over time. Acetic anhydride is sensitive to moisture. | Use freshly opened or properly stored reagents. Ensure acetic anhydride is not hydrolyzed. |
| 2. Insufficient Temperature: The reaction may require heating to proceed at an adequate rate. | Monitor the reaction temperature. If no reaction is observed at room temperature, gradually increase the heat. | |
| 3. Inefficient Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. | Use a magnetic stirrer and an appropriately sized stir bar to ensure vigorous mixing. | |
| Low Yield with Significant Starting Material Remaining | 1. Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot disappears or is significantly diminished. |
| 2. Suboptimal Stoichiometry: An incorrect ratio of dibenzylamine to the formylating agent can result in an incomplete reaction. | Carefully measure the molar equivalents of your reactants. A slight excess of the formylating agent is often used. | |
| 3. Presence of Water: Water can hydrolyze the formylating agent (e.g., acetic formic anhydride formed in situ) and hinder the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Numerous Byproducts | 1. High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition. | Run the reaction at the lowest effective temperature. Consider stepwise heating to find the optimal temperature. |
| 2. Impure Starting Materials: Impurities in the dibenzylamine or formylating agent can lead to a variety of side products. | Use high-purity starting materials. Purify the dibenzylamine if necessary before the reaction. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Impurities can inhibit crystallization. | Attempt to purify the crude product using column chromatography before recrystallization. |
| 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | Screen a variety of solvents and solvent mixtures to find an optimal system for recrystallization.[7] | |
| 3. "Oiling Out": The product may be melting in the hot solvent rather than dissolving, leading to an oil instead of crystals upon cooling. | Ensure the boiling point of the recrystallization solvent is lower than the melting point of this compound (51-53 °C). If "oiling out" occurs, add more of the primary solvent or a co-solvent to fully dissolve the oil at high temperature before cooling.[3] |
Experimental Protocols
Synthesis of this compound via Formylation of Dibenzylamine
This protocol is a general representation of a common synthetic route.
Materials:
-
Dibenzylamine
-
Formic Acid (98-100%)
-
Acetic Anhydride
-
Suitable anhydrous solvent (e.g., toluene, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Recrystallization solvent (e.g., ethanol, cyclohexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzylamine (1.0 equivalent) in an anhydrous solvent.
-
Preparation of Acetic Formic Anhydride (in situ): In a separate flask, cool formic acid (1.5 - 2.0 equivalents) in an ice-water bath. Slowly add acetic anhydride (1.1 - 1.5 equivalents) to the formic acid with stirring. Allow the mixture to stir at low temperature for 15-30 minutes to form acetic formic anhydride.[8][9]
-
Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the dibenzylamine solution. The reaction may be exothermic. After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding it to a stirred mixture of ice and water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers and wash sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent.[6]
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield | Reference |
| Dibenzylamine | Formic Acid | Acetic Anhydride | Solvent-free or in an organic solvent, varying temperatures | Typically high | [1][8] |
| Secondary Amines | Formic Acid | Iodine (catalyst) | Solvent-free, 70 °C | Up to 94% | [10] |
| N-methyl-1-phenylmethanamine | Methanol | AuPd–Fe3O4 (catalyst), O2 | Room Temperature | 84% | [11] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yields
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. jetir.org [jetir.org]
- 10. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: N,N-Dibenzylformamide Catalyst Compatibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Dibenzylformamide (DBF) as a solvent or reagent in catalyzed reactions.
Troubleshooting Guides
This section provides solutions to common problems that may arise during reactions involving this compound and various catalysts.
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The reaction does not proceed, or the conversion rate is significantly lower than expected.
-
The catalyst appears unchanged after the reaction.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze the purity of this compound and other reagents for contaminants like sulfur, halides, or other nitrogen-containing heterocycles.[1][2] | Purify the this compound (e.g., by distillation or chromatography). Ensure all reagents and starting materials are of high purity. |
| Ligand Displacement | In palladium-catalyzed reactions, the formamide group of DBF may coordinate to the metal center, displacing the desired ligand.[3] | Use a ligand with stronger binding affinity. Increase the ligand-to-metal ratio. Consider a different solvent if the issue persists. |
| Formation of Inactive Catalyst Species | Run the reaction at a lower temperature initially to observe if an inactive complex forms. | Modify the reaction conditions (temperature, pressure) to prevent the formation of dormant species.[3] |
| Incorrect Catalyst Choice | Review literature for catalysts suitable for the specific transformation in amide solvents. | Screen a variety of catalysts with different metals and ligands to find a compatible system. |
Issue 2: Catalyst Deactivation During Reaction
Symptoms:
-
The reaction starts but stops before completion.
-
A change in the appearance of the catalyst is observed (e.g., color change, precipitation).
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Thermal Degradation | Analyze the catalyst post-reaction for changes in morphology or composition. | Lower the reaction temperature. Choose a more thermally stable catalyst.[4][5] |
| Fouling by Reaction Byproducts | Characterize any insoluble material formed during the reaction. | Optimize reaction conditions to minimize side reactions. Consider using a heterogeneous catalyst that is more resistant to fouling.[6] |
| Reaction with Solvent | Analyze the reaction mixture for byproducts resulting from the decomposition of this compound. | Use a lower reaction temperature. If DBF is acting as a reagent, adjust stoichiometry. Consider alternative solvents.[7] |
Issue 3: Undesired Side Reactions
Symptoms:
-
Formation of unexpected byproducts.
-
Low yield of the desired product despite high conversion of starting material.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Debenzylation | Use GC-MS or LC-MS to identify byproducts containing benzyl or toluene moieties. | In hydrogenation reactions, select a catalyst with lower hydrogenolysis activity.[8][9] Adjust reaction conditions (lower pressure, shorter reaction time). |
| Formyl Group Transfer | Look for formylated byproducts in the reaction mixture. | This is less common with dibenzylformamide compared to DMF, but if observed, consider a less reactive solvent. |
| Reaction with Lewis Acids | If a Lewis acid co-catalyst is used, observe for complex formation with DBF.[10] | Choose a Lewis acid that has a lower affinity for the formamide oxygen. Add the Lewis acid slowly to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: Is this compound compatible with palladium cross-coupling catalysts?
A1: this compound can be used as a solvent for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[11][12][13] However, like other amide solvents, it can potentially coordinate to the palladium center and influence the catalytic cycle.[3] The success of the reaction will depend on the specific catalyst, ligands, and substrates involved. It is advisable to perform a small-scale test reaction to check for compatibility and efficiency.
Q2: Can the formamide group of this compound poison the catalyst?
A2: The formamide group itself is not a classic catalyst poison in the same way as sulfur or heavy metals.[1] However, the lone pair of electrons on the oxygen and nitrogen atoms can interact with the metal center of the catalyst. This interaction can sometimes lead to catalyst inhibition or deactivation by blocking active sites or altering the electronic properties of the catalyst.[4]
Q3: Are there specific catalysts that should be avoided with this compound?
A3: Strong Lewis acidic catalysts may form stable adducts with the carbonyl oxygen of this compound, which can inhibit their catalytic activity.[10] In hydrogenation reactions, highly active catalysts for hydrogenolysis (e.g., high-loading Pd/C) might lead to the cleavage of the N-benzyl bonds, resulting in undesired byproducts.[9]
Q4: How can I minimize the risk of catalyst incompatibility when using this compound?
A4: To minimize risks:
-
Use high-purity this compound: Ensure it is free from impurities that could act as catalyst poisons.
-
Select the right ligand: In transition metal catalysis, use ligands that bind strongly to the metal to prevent displacement by the solvent.
-
Optimize reaction conditions: Start with milder conditions (lower temperature, shorter reaction time) and gradually increase them to find the optimal balance between reaction rate and catalyst stability.
-
Perform small-scale screening: Test a range of catalysts and conditions on a small scale before proceeding with a large-scale reaction.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction in this compound
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous and degassed this compound (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Potential inhibition of Pd cross-coupling by DBF.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. GAS Dortmund [gas-dortmund.de]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. mdpi.com [mdpi.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Minimizing dialkylamine formation in Grignard reactions with n,n-Dibenzylformamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving N,N-Dibenzylformamide for aldehyde synthesis. The primary focus is on minimizing the formation of the common N,N-dibenzylalkylamine byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Grignard reaction with this compound?
The reaction of a Grignard reagent (R-MgX) with this compound is primarily used for the synthesis of aldehydes (R-CHO). This reaction, a variant of the Bouveault aldehyde synthesis, is a valuable method for introducing a formyl group and extending a carbon chain by one carbon.[1][2][3]
Q2: What is the most common side reaction observed in this process?
The most frequently encountered and problematic side reaction is the formation of a tertiary amine, specifically N,N-dibenzylalkylamine ((Bn)₂N-R), where 'R' is the alkyl or aryl group from the Grignard reagent.[3][4] This byproduct arises from the over-reduction of the intermediate hemiaminal or direct reductive coupling.
Q3: What is the general mechanism for the formation of the desired aldehyde?
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This addition breaks the carbonyl π-bond, leading to the formation of a tetrahedral magnesium hemiaminal intermediate.[1][5]
-
Hydrolysis: The stable magnesium hemiaminal is then hydrolyzed during an acidic workup. This step protonates the alkoxide and eliminates the dibenzylamine moiety to yield the final aldehyde product.[6]
Q4: How does the N,N-dibenzylalkylamine byproduct form?
The formation of the tertiary amine byproduct is generally attributed to the reduction of the initial hemiaminal intermediate by a second equivalent of the Grignard reagent. The precise uncatalyzed mechanism is not fully elucidated but is thought to involve the Grignard reagent acting as a reducing agent. Factors such as elevated temperatures and an excess of the Grignard reagent can favor this reductive pathway.
Troubleshooting Guide: Minimizing Dialkylamine Formation
This guide addresses specific issues that can lead to increased formation of the N,N-dibenzylalkylamine byproduct and provides potential solutions.
Issue 1: Low Yield of Aldehyde and High Yield of N,N-Dibenzylalkylamine
Possible Cause: Reaction temperature is too high, promoting the reduction of the hemiaminal intermediate.
Solution: Maintain strict temperature control throughout the reaction.
-
Recommendation: Perform the Grignard addition at low temperatures, typically between -78 °C and 0 °C.[7][8] A dry ice/acetone bath is recommended for maintaining very low temperatures.
-
Procedure: Add the Grignard reagent solution dropwise to the solution of this compound while vigorously stirring and monitoring the internal temperature.
Possible Cause: Incorrect stoichiometry, specifically an excess of the Grignard reagent.
Solution: Carefully control the stoichiometry of the reactants.
-
Recommendation: Use a slight excess (typically 1.1 to 1.2 equivalents) of the Grignard reagent. A large excess will significantly increase the likelihood of the reductive side reaction.
-
Procedure: It is crucial to accurately determine the concentration of the Grignard reagent by titration before starting the reaction.
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C to 0 °C | Minimizes the rate of the reductive side reaction. |
| Stoichiometry (Grignard:Formamide) | 1.1:1 to 1.2:1 | Sufficient for complete reaction while minimizing over-reduction. |
| Addition Rate | Slow, dropwise addition | Helps to control the exothermic reaction and maintain a low temperature. |
Issue 2: Inconsistent Reaction Outcomes
Possible Cause: Inaccurate concentration of the Grignard reagent.
Solution: Titrate the Grignard reagent before each use.
-
Recommendation: The concentration of Grignard reagents can change over time due to degradation. Titration against a known standard (e.g., I₂) provides an accurate molarity, ensuring precise stoichiometric control.
Possible Cause: Presence of moisture in the reaction setup.
Solution: Ensure all glassware and solvents are rigorously dried.
-
Recommendation: Flame-dry all glassware under vacuum or in a stream of inert gas before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The presence of water will quench the Grignard reagent, affecting the stoichiometry and leading to lower yields.
Issue 3: Difficulty in Separating the Aldehyde from the Dibenzylamine Byproduct
Possible Cause: Similar polarities of the product and byproduct.
Solution: Optimize the work-up and purification procedure.
-
Work-up: A careful acidic workup is essential. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature is often effective.
-
Purification: Column chromatography is typically required for separation. A careful selection of the eluent system is necessary to achieve good separation between the aldehyde and the more basic amine byproduct. A gradient elution may be beneficial.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aldehydes with Minimized Dialkylamine Formation
This protocol provides a general method for the reaction of a Grignard reagent with this compound to favor the formation of the aldehyde.
Materials:
-
This compound
-
Grignard Reagent (titrated solution in an appropriate ether solvent)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Reagent Preparation: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the titrated Grignard reagent solution (1.1 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred formamide solution, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl while keeping the temperature low. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the aldehyde from any dibenzylamine byproduct.
Visualizations
Caption: Pathways for aldehyde and amine formation.
References
- 1. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 2. Bouveault Aldehyde Synthesis [drugfuture.com]
- 3. ChemicalDesk.Com: Bouveault aldehyde synthesis [allchemist.blogspot.com]
- 4. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bouveault_aldehyde_synthesis [chemeurope.com]
- 6. youtube.com [youtube.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
Improving diastereoselectivity in reactions with n,n-Dibenzylformamide
Welcome to the technical support center for improving diastereoselectivity in reactions involving N,N-Dibenzylformamide (DBF). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low diastereomeric ratio (d.r.) in my formylation reaction using this compound?
A1: Low diastereoselectivity can arise from several factors. The most critical parameters to investigate are reaction temperature, the choice of Lewis acid or activating agent, and the solvent system.[1] While the bulky dibenzyl groups of the Vilsmeier reagent derived from DBF are intended to provide steric hindrance that favors the approach of the electrophile from one face, suboptimal conditions can negate this control. Ensure your starting materials, particularly any chiral substrates, are of high purity, as isomeric impurities will directly impact the final d.r.
Q2: How does reaction temperature influence the diastereoselectivity?
A2: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) is a standard strategy to enhance diastereoselectivity.[1] This favors the transition state with the lower activation energy, which leads to the major diastereomer. Conversely, higher temperatures can provide sufficient energy to overcome the small energy difference between the diastereomeric transition states, resulting in a loss of selectivity and a d.r. approaching 1:1.
Q3: What is the role of the Vilsmeier reagent's steric bulk in diastereoselectivity?
A3: The N,N-disubstituted formamide is a precursor to the active electrophile, the chloroiminium ion (Vilsmeier reagent).[2][3][4] The substituents on the nitrogen atom play a crucial role in the steric environment of the reaction's transition state. This compound, with its bulky benzyl groups, creates a more sterically demanding reagent compared to N,N-dimethylformamide (DMF). This increased steric hindrance can amplify facial selectivity when reacting with a chiral nucleophile, leading to improved diastereoselectivity. If selectivity is poor, it may be that the steric bulk is not positioned effectively in the transition state to influence the desired stereocenter.
Q4: Can the choice of solvent affect my results?
A4: Absolutely. The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the Vilsmeier reagent, as well as the solvation of the transition states.[1][5] It is advisable to screen a range of aprotic solvents, from non-polar (e.g., toluene, hexanes) to polar (e.g., dichloromethane (DCM), acetonitrile), to find the optimal conditions for your specific substrate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Diastereomeric Ratio (d.r. < 3:1)
Low diastereoselectivity is a common challenge. The following workflow can help diagnose and resolve the issue.
Issue 2: Inconsistent Results Between Batches
Inconsistent results often point to issues with reagent purity or reaction conditions.
-
Moisture: The formation of the Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: Use freshly opened or distilled phosphorus oxychloride (POCl₃) or other activating agents. The purity of this compound should also be verified.
-
Stoichiometry: Carefully control the stoichiometry of the formamide and activating agent. An excess of either can lead to side reactions.
Data Presentation: Optimizing Reaction Parameters
The following tables present hypothetical data from a study on the formylation of a chiral ketone enolate. These illustrate how varying experimental parameters can influence the diastereomeric ratio (d.r.).
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | 25 | DCM | 1.5 : 1 |
| 2 | 0 | DCM | 4 : 1 |
| 3 | -40 | DCM | 8 : 1 |
| 4 | -78 | DCM | 15 : 1 |
Reaction Conditions: Chiral Ketone (1.0 eq.), Pre-formed Vilsmeier Reagent (1.2 eq.), 4h.
Table 2: Comparison of N,N-Disubstituted Formamides
| Entry | Formamide Reagent | Substituent Bulk | Diastereomeric Ratio (d.r.) |
| 1 | N,N-Dimethylformamide (DMF) | Small | 5 : 1 |
| 2 | N,N-Diethylformamide (DEF) | Medium | 9 : 1 |
| 3 | This compound (DBF) | Large | 15 : 1 |
Reaction Conditions: Chiral Ketone (1.0 eq.), Pre-formed Vilsmeier Reagent (1.2 eq.), DCM, -78°C, 4h.
This data highlights the significant impact of the steric bulk of the formamide reagent on selectivity.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Formylation
This protocol describes a representative procedure for the formylation of a chiral substrate using a pre-formed Vilsmeier reagent from this compound.
1. Preparation of the Vilsmeier Reagent:
-
Caution: This step should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous dichloromethane (DCM, 0.5 M).
-
Cool the flask to 0 °C in an ice bath.
-
Add this compound (1.0 eq.) to the flask.
-
Slowly add phosphorus oxychloride (POCl₃, 1.0 eq.) dropwise via the dropping funnel over 15 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The resulting solution/slurry is the Vilsmeier reagent.
2. Formylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve your chiral substrate (e.g., ketone, 1.0 eq.) in anhydrous DCM.
-
Cool the substrate solution to the desired reaction temperature (e.g., -78 °C, using a dry ice/acetone bath).
-
If using a base to form an enolate (e.g., LDA, LiHMDS), add it now and stir for the appropriate time.
-
Slowly add the pre-formed Vilsmeier reagent (1.2 eq.) to the cooled substrate solution via cannula.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at the reaction temperature.
3. Workup and Purification:
-
Allow the quenched reaction to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired product.
4. Determination of Diastereomeric Ratio:
-
The d.r. of the crude or purified product can be determined by ¹H NMR analysis.[5] Integrate the signals corresponding to unique protons of each diastereomer (e.g., the newly formed aldehyde proton or a proton alpha to it). High-field NMR or chiral HPLC may be necessary for accurate determination if signals overlap.
References
Technical Support Center: N,N-Dibenzylformamide Reaction Work-up and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N,N-Dibenzylformamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials such as dibenzylamine and the formylating agent (e.g., formic acid, ethyl formate), byproducts from side reactions, and residual catalysts or reagents. Depending on the work-up procedure, acidic or basic residues may also be present.
Q2: My this compound product appears oily or fails to solidify. What could be the cause?
A2: This is often due to the presence of impurities which can act as a freezing point depressant. Residual solvents or unreacted starting materials are common culprits. Inadequate drying of the crude product can also lead to an oily appearance. Purification via column chromatography or recrystallization is recommended to obtain a solid product.
Q3: I am observing a low yield after purification. What are the potential reasons?
A3: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC).
-
Product loss during work-up: Multiple extraction and washing steps can lead to loss of product in the aqueous layers.
-
Hydrolysis: this compound can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, which would convert it back to dibenzylamine and formic acid.[1][2][3]
-
Decomposition during purification: N-substituted formamides can be thermally sensitive.[4] Distillation at high temperatures may cause decomposition.
-
Sub-optimal purification: Using an inappropriate solvent for recrystallization or an incorrect mobile phase for column chromatography can lead to poor recovery of the pure compound.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring purification. For this compound, which is an aromatic compound, visualization can typically be achieved using a UV lamp (254 nm).[5] Staining with potassium permanganate or iodine can also be effective for visualizing the compound and potential impurities.[6][7][8]
Troubleshooting Guides
Aqueous Work-up Issues
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | High concentration of salts or polar impurities. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product loss into the aqueous layer | The product may have some water solubility, especially if the aqueous layer is basic or acidic and the product can be protonated or deprotonated. | Ensure the aqueous washes are neutral or mildly basic/acidic to avoid salt formation. Minimize the number of washes and use brine for the final wash to reduce solubility in the aqueous phase. |
| Crude product is acidic or basic after extraction | Incomplete neutralization during washing steps. | Wash the organic layer with a dilute solution of sodium bicarbonate to remove acidic impurities, or a dilute solution of a mild acid like citric acid or ammonium chloride to remove basic impurities.[4][9] Follow with a water wash to remove any remaining salts. |
Purification by Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling | The solution is not saturated; too much solvent was used. The compound is too soluble in the chosen solvent at low temperatures. | Concentrate the solution by evaporating some of the solvent.[10] If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. If these fail, a different solvent or a solvent pair may be necessary. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point or purifying the crude material by another method (e.g., column chromatography) before recrystallization may be necessary.[11] |
| Low recovery of crystals | The chosen solvent is too "good," meaning the product has significant solubility even at low temperatures. The volume of cold solvent used for washing was too large. | Choose a solvent in which the product has lower solubility at cold temperatures. Use a minimal amount of ice-cold solvent to wash the crystals.[10] The mother liquor can be concentrated to obtain a second crop of crystals. |
| Colored impurities in the final product | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[12] |
Purification by Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities | The mobile phase polarity is too high or too low. The column was overloaded with crude material. | Optimize the mobile phase using TLC. A good starting point for aromatic amides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[13][14] Aim for an Rf value of ~0.3 for the product.[4] Ensure the ratio of silica gel to crude material is appropriate (typically 30:1 to 100:1 by weight).[4] |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate. |
| Streaking or tailing of spots on TLC and column | The compound is interacting too strongly with the stationary phase, possibly due to acidic or basic functional groups. The compound is not fully dissolving in the mobile phase. | Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. Ensure the sample is fully dissolved before loading onto the column. |
Purification by Distillation
| Problem | Possible Cause | Solution |
| Product is decomposing during distillation | The boiling point is too high at atmospheric pressure, leading to thermal degradation.[4] | Use vacuum distillation to lower the boiling point of the compound.[15][16][17] Ensure the heating mantle temperature is not excessively high (typically 20-30°C above the boiling point of the liquid).[15] |
| Bumping or uneven boiling | Lack of a proper boiling aid. | Use a magnetic stir bar for vacuum distillation as boiling chips are ineffective under reduced pressure.[18] |
| Difficulty achieving a good vacuum | Leaks in the distillation apparatus. | Ensure all glass joints are properly sealed and greased. Use thick-walled vacuum tubing.[18] |
Experimental Protocols
General Work-up Procedure
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Washing: Transfer the organic solution to a separatory funnel.
-
Wash with a mild acid (e.g., 1 M citric acid or 1 M HCl) to remove basic impurities like unreacted dibenzylamine.[9][19]
-
Wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic components.[9]
-
Wash with brine (saturated NaCl solution) to remove residual water and break any emulsions.[9]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
Purification Methodologies
| Technique | Experimental Details |
| Recrystallization | Solvent Selection: A good starting point is a solvent pair system such as ethanol and water.[20] Dissolve the crude solid in a minimal amount of hot ethanol. While hot, add water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to redissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[21][22][23] Filtration and Drying: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture. Dry the crystals under vacuum.[12][24] |
| Flash Column Chromatography | Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: A mixture of hexane and ethyl acetate is a common choice for aromatic amides.[13][14] The optimal ratio should be determined by TLC to achieve an Rf value of approximately 0.3 for this compound.[4] A gradient elution, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, can provide better separation. Elution and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure. |
| Vacuum Distillation | Apparatus: Use a short-path distillation apparatus for high-boiling liquids.[25] Ensure all glassware is free of cracks and use a stir bar.[18] Conditions: The boiling point of this compound is likely high, making vacuum distillation the preferred method to prevent decomposition.[15] The exact temperature and pressure will need to be determined experimentally, but aim for a pressure that allows for distillation at a temperature below 150°C. |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. TLC stains [reachdevices.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Recrystallization [sites.pitt.edu]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tandfonline.com [tandfonline.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. google.com [google.com]
- 23. youtube.com [youtube.com]
- 24. people.chem.umass.edu [people.chem.umass.edu]
- 25. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Technical Support Center: Handling Hygroscopic N,N-Dibenzylformamide
Welcome to the technical support center for handling N,N-Dibenzylformamide. This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable advice for the proper handling, storage, and use of hygroscopic this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A1: While specific hygroscopicity data for this compound is not extensively documented in readily available literature, many amides are known to be hygroscopic. This is due to the presence of the carbonyl group and the nitrogen atom, which can form hydrogen bonds with water molecules from the atmosphere.[1] Formamide, the parent compound of this class, is known to be hygroscopic and miscible with water.[2][3][4] Therefore, it is best practice to handle this compound as a potentially hygroscopic substance.
Q2: Why is it critical to control moisture content when using this compound?
A2: Absorbed moisture can have several detrimental effects on experiments:
-
Altered Stoichiometry: The presence of water can lead to inaccurate weighing of the compound, affecting the molar ratios in a reaction.[1]
-
Chemical Degradation: Water can hydrolyze the amide bond, particularly under acidic or basic conditions or at elevated temperatures, leading to the formation of dibenzylamine and formic acid.[5]
-
Inconsistent Results: Excess moisture can lead to variability between experimental batches and compromise the reproducibility of your results.[3]
-
Impact on Physical Properties: In a drug development context, moisture can affect the crystal structure, stability, and dissolution properties of an active pharmaceutical ingredient (API).[1]
Q3: How should I store this compound to minimize water absorption?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry environment.[6] For enhanced protection, consider using a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.[6] For highly sensitive applications, storage in an inert atmosphere, such as in a glove box, is recommended.[7]
Q4: What is the most reliable method for determining the moisture content of this compound?
A4: The most accurate and widely accepted method for determining water content in chemical compounds is Karl Fischer titration.[1][8] This technique is highly specific to water and can detect moisture levels down to parts per million (ppm).[8] Depending on the expected water content, you can use either volumetric Karl Fischer titration for higher levels or coulometric for trace amounts.[7][9]
Q5: How can I dry this compound if it has absorbed moisture?
A5: A common and effective method for drying solid organic compounds is to use activated molecular sieves (3Å).[8] Alternatively, drying in a vacuum oven at a suitable temperature (below the compound's melting and decomposition points) can be effective. It is crucial to ensure the chosen drying method does not degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields or purity | Absorbed moisture in this compound affecting stoichiometry or causing side reactions. | 1. Determine the water content of your this compound using Karl Fischer titration. 2. Dry the compound before use (see experimental protocols below). 3. Handle the compound in a controlled, dry environment (e.g., glove box).[7] |
| Poor reproducibility of experimental results | Batch-to-batch variation in the moisture content of this compound. | 1. Implement a standard procedure for drying and storing this compound for all batches. 2. Always use freshly dried compound for sensitive reactions. 3. Keep detailed records of storage conditions and handling procedures for each batch. |
| Physical changes in the solid (e.g., clumping) | Significant water absorption from the atmosphere.[10] | 1. Review your storage and handling procedures. Ensure containers are always tightly sealed.[10] 2. Store the compound in a desiccator.[6] 3. Minimize the time the container is open to the atmosphere.[10] |
Data Presentation
| Hygroscopicity Classification | Weight Increase after 24h at 25°C and 80% Relative Humidity |
| Non-hygroscopic | ≤ 0.12% w/w |
| Slightly hygroscopic | ≥ 0.2% and < 2% w/w |
| Hygroscopic | ≥ 2% and < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
| Data adapted from the European Pharmacopoeia hygroscopicity classification.[10] |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
This protocol provides a general guideline for using a Karl Fischer titrator. Always refer to your instrument's specific operating manual.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents
-
Anhydrous methanol or other suitable solvent
-
This compound sample
-
Airtight syringe or weighing boat
Methodology:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Introduction: Add the appropriate volume of anhydrous solvent to the titration cell.
-
Pre-titration (Conditioning): Start the instrument's conditioning or pre-titration sequence. The instrument will titrate any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Introduction: Accurately weigh a known amount of the this compound sample. Quickly and carefully introduce the sample into the titration cell, minimizing exposure to atmospheric moisture.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Drying this compound with Molecular Sieves
Materials:
-
This compound
-
3Å molecular sieves
-
Oven for activation
-
Dry, sealable flask
-
Inert gas (e.g., nitrogen or argon)
Methodology:
-
Activation of Molecular Sieves: Place the 3Å molecular sieves in a suitable container and heat them in an oven at 250-300°C for at least 3 hours under vacuum or a stream of inert gas to remove any adsorbed water.[8]
-
Cooling: Allow the activated molecular sieves to cool to room temperature in a desiccator or under an inert atmosphere.
-
Drying Procedure: Place the this compound to be dried in a clean, dry flask. Add the activated molecular sieves (approximately 10-20% by weight of the compound).
-
Equilibration: Seal the flask and allow it to stand for at least 24 hours at room temperature.[8] Occasional gentle swirling can aid the drying process.
-
Use of Dried Compound: For use in an experiment, carefully decant or filter the this compound from the molecular sieves in a dry environment. For long-term storage, it is advisable to store the dried compound over the molecular sieves.[8]
Visualizations
Caption: Troubleshooting workflow for handling hygroscopic compounds.
Caption: Consequences of improper handling of hygroscopic reagents.
References
- 1. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. quveon.com [quveon.com]
- 8. benchchem.com [benchchem.com]
- 9. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
Troubleshooting unexpected products in n,n-Dibenzylformamide mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N-Dibenzylformamide (DBF) in chemical synthesis. The focus is on addressing the formation of unexpected byproducts and offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBF) and what are its primary applications in organic synthesis?
A1: this compound is a disubstituted formamide used in organic chemistry, most notably as a reagent in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds. In this reaction, DBF reacts with an activating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to form the Vilsmeier reagent, which is the active formylating agent. It can also serve as a high-boiling point solvent in certain reactions.
Q2: What is the Vilsmeier-Haack reaction and how is the Vilsmeier reagent formed from DBF?
A2: The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: this compound reacts with an activating agent like phosphorus oxychloride to form a chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt. Subsequent hydrolysis of this intermediate yields the desired aryl aldehyde.
Q3: What are some common, expected side reactions in Vilsmeier-Haack reactions?
A3: Even under optimal conditions, some side reactions can occur depending on the substrate and reaction conditions. These can include:
-
O-formylation: If the substrate contains hydroxyl groups, these can be formylated in addition to the desired C-formylation of the aromatic ring.
-
Di-formylation: Highly activated aromatic rings may undergo formylation at multiple positions.
-
Polymerization: Sensitive substrates can polymerize under the acidic reaction conditions.
Q4: What are potential, but less common, unexpected byproducts when using DBF, and what might cause them?
A4: Due to the presence of the two benzyl groups, DBF can potentially lead to byproducts not typically observed with other formamides like DMF. While less documented, these can arise from the reactivity of the benzyl moieties themselves. Plausible unexpected products include:
-
Benzyl-group-related byproducts: The benzyl rings are susceptible to electrophilic attack. Under the strongly acidic and electrophilic conditions of the Vilsmeier-Haack reaction, intramolecular or intermolecular Friedel-Crafts-type reactions could occur, leading to self-condensation products or formylation of the benzyl rings of DBF or the product.
-
Debenzylation products: Cleavage of the N-benzyl bonds can occur under harsh acidic conditions, potentially leading to the formation of dibenzylamine or related compounds. This can be exacerbated by elevated temperatures.
-
Products arising from steric hindrance: The bulky dibenzyl groups can influence the regioselectivity of the formylation, leading to unexpected isomers, or may result in incomplete reactions, especially with sterically hindered substrates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions mediated by this compound.
Issue 1: Low Yield of the Desired Formylated Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete reaction | - Increase reaction time.- Gradually increase the reaction temperature, monitoring for byproduct formation.- Ensure stoichiometric amounts of reagents are correct. An excess of the Vilsmeier reagent may be necessary for less reactive substrates. |
| Degradation of starting material or product | - Lower the reaction temperature.- Reduce the reaction time.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Steric hindrance | - If the substrate is sterically hindered, consider using a less bulky formylating agent if possible.- Prolonged reaction times at a moderate temperature may be beneficial. |
| Moisture in reagents or solvent | - Use freshly distilled and dried solvents.- Ensure all glassware is thoroughly dried.- Handle hygroscopic reagents (like POCl₃) in a glovebox or under an inert atmosphere. |
Issue 2: Formation of an Unexpected Byproduct with a High Molecular Weight
Possible Cause & Potential Byproduct Structure
This may indicate a side reaction involving the benzyl groups of the DBF or the product.
| Possible Cause | Potential Byproduct Structure |
| Intramolecular or intermolecular Friedel-Crafts reaction | Products resulting from the formylation or alkylation of the benzyl rings. |
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate the byproduct and characterize it using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.
-
Modify Reaction Conditions:
-
Lower the Temperature: Friedel-Crafts reactions are often promoted by higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.
-
Change the Activating Agent: The reactivity of the Vilsmeier reagent can be tuned by changing the activating agent (e.g., using oxalyl chloride instead of POCl₃ might alter the outcome).
-
Solvent Effects: The choice of solvent can influence reaction pathways. Consider using a non-aromatic, inert solvent.
-
Issue 3: Presence of Dibenzylamine or Related Compounds in the Crude Product Mixture
Possible Cause & Confirmation
This suggests cleavage of the N-benzyl bonds.
| Possible Cause | Confirmation |
| Debenzylation under acidic conditions | Detect dibenzylamine or its salts in the crude reaction mixture by LC-MS or by comparison with an authentic sample on TLC. |
Troubleshooting Steps:
-
Reduce Reaction Temperature: Debenzylation is often accelerated by heat. Maintain the lowest possible temperature that allows for the desired reaction to proceed.
-
Minimize Reaction Time: Prolonged exposure to acidic conditions can increase the extent of debenzylation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Neutralize Carefully During Workup: Ensure that the reaction mixture is promptly and thoroughly neutralized during the workup procedure to prevent further acid-catalyzed degradation.
Experimental Protocols
General Protocol for a Vilsmeier-Haack Reaction using this compound:
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place this compound (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Formation of the Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 eq.) dropwise via the dropping funnel over 15-30 minutes. The mixture is typically stirred at this temperature for an additional 30-60 minutes.
-
Reaction with Substrate: Dissolve the electron-rich aromatic substrate (1.0 eq.) in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 8-9.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation.
Visualizing Reaction Pathways and Troubleshooting Logic
Vilsmeier-Haack Reaction Pathway
Caption: The main reaction pathway for the Vilsmeier-Haack formylation.
Potential Side Reactions of this compound
Caption: Potential side reaction pathways originating from the Vilsmeier reagent.
Troubleshooting Workflow for Unexpected Products
Validation & Comparative
A Comparative Guide to Formylating Agents: N,N-Dibenzylformamide vs. N,N-Dimethylformamide
For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical step in the synthesis of target molecules. This guide provides an objective comparison of N,N-Dibenzylformamide (DBF) and the more conventional N,N-Dimethylformamide (DMF) as formylating agents, with a focus on their performance in the Vilsmeier-Haack reaction. The information presented is supported by experimental data to aid in reagent selection for specific synthetic challenges.
The introduction of a formyl group (-CHO) into a molecule is a fundamental transformation in organic synthesis, providing a key handle for further molecular elaboration. Both DBF and DMF serve as effective sources of the formyl group, particularly when activated with reagents like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. However, their structural differences lead to notable variations in reactivity, steric influence, and overall performance.
Performance and Reactivity: A Head-to-Head Comparison
The choice between DBF and DMF often hinges on a trade-off between reactivity and selectivity. DMF is a widely used, highly reactive formylating agent suitable for a broad range of substrates. In contrast, the bulky benzyl groups on the nitrogen atom of DBF introduce significant steric hindrance, which can modulate its reactivity and, in some cases, offer advantages in terms of regioselectivity.
Generally, the Vilsmeier reagent derived from DMF is a potent electrophile, reacting efficiently with a variety of electron-rich aromatic and heteroaromatic compounds.[1][2] The less sterically hindered nature of the dimethylamino group allows for facile attack on the substrate.
Conversely, the Vilsmeier reagent formed from DBF is expected to be more sterically demanding. This increased bulkiness can lead to lower reactivity, potentially requiring more forcing reaction conditions. However, this steric hindrance can be advantageous when targeting a specific, less-hindered position on a molecule, thereby improving regioselectivity. Studies on the Vilsmeier-Haack reaction with various N,N-disubstituted formamides have indicated that the bulkiness of the substituents on the formamide can significantly impact the reaction's outcome.
Experimental Data: Formylation of Indole
To provide a quantitative comparison, the Vilsmeier-Haack formylation of indole, a common electron-rich heterocycle, is presented as a model reaction. The reaction with DMF and POCl₃ is a well-established and efficient method for the synthesis of indole-3-carboxaldehyde.[3]
| Formylating Agent | Reagents | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| N,N-Dimethylformamide (DMF) | POCl₃ | Indole | Indole-3-carboxaldehyde | 0 °C to room temp., 2.5 h | 77 | --INVALID-LINK-- |
| This compound (DBF) | POCl₃ | Indole | Indole-3-carboxaldehyde | Not specified | Lower (Qualitative) | Inferred from steric hindrance principles |
While a specific yield for the formylation of indole with DBF under standard Vilsmeier-Haack conditions was not found in the surveyed literature, the general principle of steric hindrance suggests that the reaction would likely proceed with a lower yield and/or require more forcing conditions compared to DMF.
Experimental Protocols
Vilsmeier-Haack Formylation of Indole using DMF and POCl₃
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Water
-
Ice
Procedure:
-
To a solution of Vilsmeier reagent (prepared from DMF and POCl₃) in DMF at 0 °C, add indole (1.0 equivalent).[3]
-
Stir the resulting solution for 2.5 hours at room temperature.[3]
-
Quench the reaction mixture by the addition of 1 M NaOH solution.[3]
-
Dilute the mixture with water and pour it into ice-cooled water.[3]
-
Stir the mixture for 1 hour at the same temperature to allow for precipitation.[3]
-
Collect the precipitate by filtration, wash with water, and dry under reduced pressure to obtain indole-3-carboxaldehyde.[3]
General Considerations for Vilsmeier-Haack Formylation using DBF and POCl₃
A similar protocol to the one described for DMF would be employed for DBF. However, due to the anticipated lower reactivity of the DBF-derived Vilsmeier reagent, the following modifications may be necessary:
-
Increased reaction temperature: Heating the reaction mixture may be required to drive the reaction to completion.
-
Longer reaction time: The reaction may need to be monitored over a longer period to achieve a satisfactory conversion.
-
Optimization of stoichiometry: The ratio of DBF and POCl₃ to the substrate might need to be adjusted.
Reaction Mechanisms and Logical Workflow
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium ion. This electrophilic species is then attacked by the electron-rich substrate.
References
A Comparative Guide to N,N-Dibenzylformamide and Other Formamide Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, formamide reagents are indispensable tools for introducing formyl groups and for the reductive amination of carbonyl compounds. While N,N-Dimethylformamide (DMF) is a widely used and well-studied reagent, other substituted formamides, such as N,N-Dibenzylformamide, offer unique properties that can be advantageous in specific synthetic contexts. This guide provides an objective comparison of this compound with other common formamide reagents, supported by available experimental data and detailed methodologies for key reactions.
Introduction to Formamide Reagents
Formamides are amides derived from formic acid. Their utility in organic chemistry primarily stems from their application in two key reactions: the Vilsmeier-Haack reaction for formylating electron-rich aromatic and heteroaromatic compounds, and the Leuckart-Wallach reaction for the reductive amination of aldehydes and ketones. The choice of the N-substituents on the formamide can influence the reagent's reactivity, steric hindrance, and solubility, thereby affecting reaction outcomes.
Commonly Used Formamide Reagents:
-
Formamide (HCONH₂): The simplest formamide, often used in the Leuckart-Wallach reaction.
-
N,N-Dimethylformamide (DMF): A versatile and widely used polar aprotic solvent and reagent, particularly in the Vilsmeier-Haack reaction.[1]
-
N-Methylformamide (NMF): Another common formamide reagent.
-
This compound (DBF): A less common, sterically hindered formamide.
This guide will focus on comparing the performance of these reagents in the Vilsmeier-Haack and Leuckart-Wallach reactions.
The Vilsmeier-Haack Reaction: A Comparison of Formylating Agents
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich arene using a substituted formamide and a halogenating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[4][5]
The structure of the N,N-disubstituted formamide directly impacts the formation and reactivity of the Vilsmeier reagent. While direct comparative studies detailing the performance of this compound are limited in the available literature, we can infer its behavior based on its structure relative to the well-documented N,N-Dimethylformamide.
Vilsmeier Reagent Formation
The initial step of the Vilsmeier-Haack reaction is the formation of the Vilsmeier reagent from the formamide and a halogenating agent like POCl₃.
Caption: Formation of the Vilsmeier reagent.
The benzyl groups in this compound are significantly larger and more electron-donating than the methyl groups in DMF. This steric bulk could potentially slow down the formation of the Vilsmeier reagent. However, the increased electron-donating nature of the benzyl groups might also stabilize the resulting chloroiminium ion.
Performance Comparison in Formylation (Theoretical)
| Reagent | Structure | Expected Reactivity | Potential Advantages | Potential Disadvantages |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | High | Well-established, high yields in many cases.[3] | Can be too reactive, leading to side products. |
| This compound (DBF) | HCON(CH₂Ph)₂ | Moderate to Low | Increased steric hindrance may lead to higher regioselectivity. | Slower reaction rates, may require higher temperatures. |
| Formamide | HCONH₂ | Low | Not typically used for Vilsmeier-Haack. | Low reactivity, formation of primary Vilsmeier reagent is less favorable. |
Experimental Protocol: Vilsmeier-Haack Formylation using DMF
This protocol is a general procedure and may require optimization for specific substrates.[2]
-
Reagent Preparation: To a solution of the electron-rich arene (1.0 eq.) in a suitable solvent such as anhydrous DCM or DMF at 0 °C, add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise.
-
Reaction: Add N,N-Dimethylformamide (DMF) (3.0 eq.) to the mixture at 0 °C.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Hydrolysis: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
The Leuckart-Wallach Reaction: A Comparison of Aminating Agents
The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones using formamide or its derivatives as both the nitrogen source and the reducing agent.[6][7] The reaction typically requires high temperatures (120-185 °C) and can produce N-formylated byproducts that require subsequent hydrolysis to yield the free amine.[4][7]
Mechanism of the Leuckart-Wallach Reaction
The reaction mechanism involves the initial formation of an α-hydroxy amine, followed by dehydration to an iminium ion. A hydride transfer from formic acid (generated in situ from formamide) reduces the iminium ion to the final amine.
References
- 1. Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Formylating Agents: N,N-Dibenzylformamide vs. Acetic Formic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Formylation, the introduction of a formyl group (-CHO), is a pivotal transformation in organic synthesis, essential for the preparation of a wide array of pharmaceutical intermediates and fine chemicals. The choice of a formylating agent is critical, directly influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of two formylating agents: N,N-Dibenzylformamide and Acetic Formic Anhydride, with a focus on their efficacy, supported by experimental data and detailed protocols.
Overview of Reagents
This compound is a disubstituted formamide that can be used as a source for a formyl group. Its application in formylation often requires activation to generate a more potent electrophilic species. A prominent example is its use in the Vilsmeier-Haack reaction, where it reacts with an activating agent, such as phosphorus oxychloride (POCl₃), to form a Vilsmeier reagent. This reagent is a potent electrophile capable of formylating electron-rich aromatic and heteroaromatic compounds.
Acetic Formic Anhydride (AFA) is a mixed anhydride of acetic acid and formic acid. It is a highly reactive and efficient formylating agent for a broad range of substrates, including amines.[1][2] Due to its inherent instability, AFA is typically not isolated and is instead generated in situ by reacting formic acid with acetic anhydride immediately before use.[3] This method circumvents the challenges associated with the handling of the pure, unstable reagent. The formylation reaction with AFA is highly selective, with the nucleophile preferentially attacking the more electrophilic and sterically less hindered formyl carbonyl group.
Performance Comparison: A Data-Driven Analysis
A direct quantitative comparison of this compound and Acetic Formic Anhydride for the formylation of a wide range of simple amines is challenging due to the different mechanisms and typical substrate scopes of these reagents. Acetic Formic Anhydride is a general and highly effective reagent for the N-formylation of primary and secondary amines, consistently providing high yields under mild conditions and with short reaction times.
The following tables summarize the typical performance of Acetic Formic Anhydride in the N-formylation of various amines.
N-Formylation of Primary and Secondary Amines with Acetic Formic Anhydride
| Substrate | Product | Reagent System | Reaction Time | Yield (%) | Reference |
| Simple Alkyl Amines | N-Alkylformamides | Acetic Formic Anhydride (in situ) | < 15 min | 97-100 | [1] |
| Aromatic Amines | N-Arylformamides | Acetic Formic Anhydride (in situ) | < 15 min | 97-100 | [1] |
| Multifunctional Amines | N-Formylated products | Acetic Formic Anhydride (in situ) | < 15 min | 97-100 | [1] |
| Sterically Hindered Amines | N-Formylated products | Acetic Formic Anhydride (in situ) | < 15 min | 97-100 | [1] |
Experimental Protocols
N-Formylation of Amines using in situ Generated Acetic Formic Anhydride
This protocol describes a general procedure for the N-formylation of amines using acetic formic anhydride generated in situ from formic acid and acetic anhydride.[3]
Materials:
-
Amine (1.0 eq)
-
Formic acid (excess)
-
Acetic anhydride
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a flask maintained under an inert atmosphere, dissolve the amine in the anhydrous solvent and cool the solution to -20 °C.
-
In a separate flask, prepare the acetic formic anhydride reagent by slowly adding acetic anhydride to an excess of cooled formic acid with stirring.
-
Add the freshly prepared acetic formic anhydride solution dropwise to the cooled amine solution with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC). The reaction is typically complete within 15 minutes.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-formylated product.
-
Purify the product by recrystallization or column chromatography if necessary.
Formylation of Electron-Rich Arenes via the Vilsmeier-Haack Reaction
This protocol outlines a general procedure for the formylation of an electron-rich aromatic compound using a Vilsmeier reagent generated from a N,N-disubstituted formamide (e.g., this compound or DMF) and phosphorus oxychloride.[4][5]
Materials:
-
Electron-rich arene (1.0 eq)
-
N,N-disubstituted formamide (e.g., DMF) (can be used as solvent)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Brine
Procedure:
-
To a solution of the electron-rich arene in the N,N-disubstituted formamide at 0 °C, add phosphorus oxychloride dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and add a solution of sodium acetate in water.
-
Stir the mixture for a short period at 0 °C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the formylated aromatic compound.
Reaction Mechanisms and Workflows
The distinct mechanisms of formylation for Acetic Formic Anhydride and the Vilsmeier-Haack reaction are depicted below.
Caption: Reaction mechanisms for formylation.
The experimental workflows for these two distinct formylation methods are illustrated below.
Caption: Experimental workflows for formylation.
Conclusion
-
Acetic Formic Anhydride , generated in situ, is a powerful, general, and highly efficient reagent for the N-formylation of a wide variety of primary and secondary amines. It offers the significant advantages of rapid reaction times and excellent yields under mild conditions.
-
This compound , as a representative N,N-disubstituted formamide, is most effectively utilized in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds. This method requires activation to form the electrophilic Vilsmeier reagent and is generally not the method of choice for the direct N-formylation of simple amines.
For researchers and drug development professionals seeking a reliable and broadly applicable method for the N-formylation of amines, the in situ generation of Acetic Formic Anhydride is a superior choice. For the formylation of specific activated aromatic systems, the Vilsmeier-Haack reaction using this compound or other N,N-disubstituted formamides is a valuable synthetic tool. The selection of the appropriate reagent and methodology will ultimately depend on the specific substrate and the desired synthetic outcome.
References
A Comparative Guide to the Purity Validation of N,N-Dibenzylformamide by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical compounds is a critical parameter in research, development, and quality control within the pharmaceutical and chemical industries. For N,N-Dibenzylformamide, a versatile solvent and intermediate, accurate purity assessment is paramount to ensure the reliability and reproducibility of experimental results and the quality of final products. This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document outlines detailed experimental protocols for both methods, presents data in a clear, comparative format, and includes workflow diagrams to illustrate the analytical processes. The information herein is intended to assist researchers in selecting the most appropriate method for their specific needs and to provide a framework for the validation of these analytical procedures in accordance with industry standards.
Comparison of HPLC and NMR for Purity Determination
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are both instrumental in chemical analysis, yet they offer different advantages for purity determination. HPLC excels in separating complex mixtures and quantifying individual components with high sensitivity, making it ideal for identifying and quantifying trace impurities. Quantitative NMR (qNMR), on the other hand, provides a direct measure of the absolute purity of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.
| Feature | HPLC | NMR |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Separation and quantification of components in a mixture. | Structural elucidation and absolute quantification of a compound. |
| Quantification | Relative quantification based on peak area comparison to a reference standard. | Absolute quantification against a certified internal standard. |
| Sensitivity | High (ppm to ppb levels). | Moderate (typically requires mg of sample). |
| Selectivity | High, tunable through column and mobile phase selection. | High, based on the unique chemical environment of each nucleus. |
| Impurity Detection | Excellent for detecting and quantifying known and unknown impurities that are chromatographically separable. | Can detect impurities with distinct NMR signals, but may not resolve all impurities from the main compound's signals. |
| Throughput | Relatively high, with typical run times of 15-30 minutes per sample. | Lower, with longer acquisition times required for high precision. |
| Method Development | Can be complex, requiring optimization of column, mobile phase, and detector settings. | Relatively straightforward for known compounds, but requires careful selection of solvent and internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed reversed-phase HPLC method is a starting point for the purity determination of this compound and should be validated according to ICH Q2(R1) guidelines.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 2 minLinear gradient to 20% A / 80% B over 10 minHold at 20% A / 80% B for 3 minReturn to initial conditions over 1 minEquilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 water:acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This qNMR protocol provides a direct and absolute measure of this compound purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
Experimental Procedure:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise ratio).
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Potential Impurities in this compound
Knowledge of potential impurities is crucial for developing a robust, stability-indicating analytical method. Potential impurities in this compound can arise from the synthesis process or degradation.
Process-Related Impurities:
-
Benzylamine: An unreacted starting material.
-
Dibenzylamine: A potential precursor or side-product.
-
Formic Acid: A reagent used in formylation.
-
N-Benzylformamide: A product of incomplete dibenzylation.
Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
-
Hydrolysis: Under acidic or basic conditions, this compound may hydrolyze to dibenzylamine and formic acid.
-
Oxidation: The benzylic positions could be susceptible to oxidation, potentially forming corresponding alcohols or ketones.
Conclusion
Both HPLC and qNMR are powerful techniques for the purity validation of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC is highly effective for routine quality control and for the detection and quantification of trace impurities. qNMR, as a primary method, offers the advantage of providing a direct and highly accurate measure of absolute purity without the need for a specific reference standard of this compound. For comprehensive characterization and validation, the use of both techniques in a complementary fashion is often the most rigorous approach. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists in ensuring the quality and integrity of their work.
A Comparative Guide to Catalysts for N,N-Dibenzylformamide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of N,N-Dibenzylformamide.
The synthesis of this compound, a key intermediate in various pharmaceutical and organic syntheses, can be achieved through a multitude of catalytic and non-catalytic pathways. The choice of methodology significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of various approaches to the N-formylation of dibenzylamine, supported by experimental data to inform catalyst selection and process optimization.
Performance Comparison of Catalytic and Non-Catalytic Systems
The efficacy of different methods for the synthesis of this compound is summarized below. The presented data is based on reported yields and reaction conditions, offering a benchmark for performance comparison.
| Method | Catalyst/Reagent | Formyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalyst-Free | Borane ammonia complex (BH₃·NH₃) | CO₂ (1 MPa) | DMF | 50 | 24 | 96 | [1] |
| Formic acid | Formic acid | Solvent-free | Room Temp. | 0.5 | 92 | ||
| Heterogeneous Catalysis | AuPd–Fe₃O₄ Nanoparticles | Methanol | Toluene | Room Temp. | 18 | 73 | [2] |
| H-Zeolite-A (general for amines) | Formic acid | Solvent-free | Room Temp. | 0.17-1 | 85-98 | [3] | |
| Homogeneous Catalysis | Iron(II) carbonyl hydride with PNP pincer ligand (general for amines) | H₂ and CO₂ | - | - | - | up to 92 | [3] |
| Ruthenium-pincer complex (general for amines) | H₂ and CO₂ | - | - | - | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation.
Catalyst-Free N-Formylation with Borane Ammonia Complex and CO₂[1]
Materials:
-
Dibenzylamine
-
Borane ammonia complex (BH₃·NH₃)
-
Dimethylformamide (DMF)
-
Carbon Dioxide (CO₂)
-
Water
Procedure:
-
A stainless steel autoclave reactor equipped with a magnetic stirrer is charged with dibenzylamine (6 mmol, 1.18 g), borane ammonia complex (18 mmol, 0.56 g), and DMF (15 mL).
-
The reactor is pressurized with 1 MPa of CO₂ at ambient temperature.
-
The resulting mixture is stirred for 24 hours at 50°C.
-
After the reaction, the excess CO₂ is carefully vented.
-
The reaction mixture is quenched with water.
-
The product, this compound, is isolated and purified to yield a colorless solid.
Oxidative N-Formylation using AuPd–Fe₃O₄ Nanoparticles[2]
Materials:
-
N,N-Dibenzylamine
-
Methanol
-
Toluene
-
AuPd–Fe₃O₄ catalyst
-
Oxygen (O₂)
Procedure:
-
To a solution of N,N-dibenzylamine in toluene, add the AuPd–Fe₃O₄ catalyst.
-
Methanol is used as the formyl source.
-
The reaction is carried out under an atmosphere of O₂ (1.0 atm) at room temperature.
-
The reaction mixture is stirred for 18 hours.
-
Following the reaction, the catalyst can be recovered for reuse.
-
The product is isolated and purified from the reaction mixture.
Catalyst- and Solvent-Free N-Formylation with Formic Acid
Materials:
-
Dibenzylamine
-
Formic acid (98-100%)
Procedure:
-
In a reaction vessel, dibenzylamine is treated with an excess of formic acid.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Upon completion, the excess formic acid is removed under reduced pressure.
-
The crude product is then purified, typically by crystallization or chromatography, to yield this compound.
N-Formylation of Amines using H-Zeolite-A[3]
Note: This is a general procedure for amines and has been adapted for dibenzylamine.
Materials:
-
Dibenzylamine
-
Formic acid
-
H-Zeolite-A
Procedure:
-
In a round-bottom flask, a mixture of dibenzylamine (1 mmol), formic acid (1.2 mmol), and H-Zeolite-A (0.05 g) is prepared.
-
The reaction is stirred under solvent-free conditions at room temperature for a period of 10 minutes to 1 hour.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the solid catalyst is separated by filtration.
-
The resulting crude product is then purified. The catalyst can be washed, dried, and reused.
Experimental and Logical Workflow
The general workflow for a catalytic N-formylation reaction of dibenzylamine can be visualized as follows:
Signaling Pathways and Logical Relationships
The choice of a specific catalytic system often depends on a balance of factors including cost, efficiency, and environmental impact. The following diagram illustrates the decision-making logic.
References
A Comparative Guide to Amine Protecting Groups: Benchmarking N,N-Dibenzylamines Against Boc, Cbz, and Fmoc
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious use of amine protecting groups is a cornerstone of success. The ability to selectively mask the inherent reactivity of an amine functionality and subsequently reveal it under controlled conditions is paramount to the construction of complex molecular architectures. This guide provides an objective comparison of the N,N-dibenzyl (Bn₂) protecting group against three of the most widely utilized amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
While the term "N,N-Dibenzylformamide" does not represent a standard amine protecting group, it is likely that the intended focus was on the N,N-dibenzyl group itself, which is a robust and versatile protecting group for primary amines. This guide will therefore focus on the performance of the N,N-dibenzyl protecting group, offering a comprehensive analysis of its stability, methods of introduction and cleavage, and orthogonality with respect to the established Boc, Cbz, and Fmoc groups. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Comparative Overview of Amine Protecting Groups
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection conditions. The key distinction between these protecting groups lies in their lability under different chemical environments, which forms the basis of orthogonal synthesis—the selective removal of one protecting group in the presence of others.[1][2]
| Protecting Group | Structure | Lability | Typical Deprotection Conditions |
| N,N-Dibenzyl (Bn₂) | R-N(CH₂Ph)₂ | Hydrogenolysis | H₂, Pd/C; Catalytic Transfer Hydrogenation (e.g., NH₄HCO₂, Pd/C)[3][4] |
| Boc | R-NH-CO-O-tBu | Acid-Labile | Trifluoroacetic Acid (TFA); HCl in Dioxane[5] |
| Cbz | R-NH-CO-O-CH₂Ph | Hydrogenolysis | H₂, Pd/C; Catalytic Transfer Hydrogenation[5] |
| Fmoc | R-NH-CO-O-CH₂-Fluorenyl | Base-Labile | 20% Piperidine in DMF[5] |
Stability and Orthogonality
The N,N-dibenzyl group exhibits remarkable stability across a wide range of reaction conditions, a key advantage in multi-step synthesis. It is generally stable to both acidic and basic conditions that would cleave Boc and Fmoc groups, respectively.[6] This stability profile makes the dibenzyl group orthogonal to both Boc and Fmoc, allowing for selective deprotection sequences.
However, both the N,N-dibenzyl and Cbz groups are susceptible to hydrogenolysis. While this similarity in cleavage conditions might suggest a lack of orthogonality, selective deprotection can sometimes be achieved by carefully tuning the reaction conditions. For instance, catalytic transfer hydrogenation can sometimes offer selectivity. It is important to note that the N-benzyl group has found wide application in synthesis because of its remarkable stability towards acidic and basic conditions.[6][7]
Relative Stability Profile:
| Condition | N,N-Dibenzyl (Bn₂) | Boc | Cbz | Fmoc |
| Strong Acid (e.g., TFA) | Stable | Labile | Stable (mild acid) | Stable |
| Base (e.g., Piperidine) | Stable | Stable | Stable | Labile |
| Catalytic Hydrogenation | Labile | Stable | Labile | Stable |
| Oxidative Conditions | Labile (e.g., DDQ, CAN) | Stable | Stable | Stable |
Experimental Protocols
The following sections provide detailed methodologies for the introduction and removal of the N,N-dibenzyl, Boc, Cbz, and Fmoc protecting groups.
N,N-Dibenzyl (Bn₂) Protection and Deprotection
Protection (N,N-Dibenzylation of a Primary Amine):
A common method for the N,N-dibenzylation of primary amines is reductive amination.[8]
-
Procedure: To a solution of the primary amine (1.0 equiv.) in a suitable solvent such as methanol or dichloromethane, is added benzaldehyde (2.2 equiv.). The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine. The reaction mixture is then cooled to 0°C, and a reducing agent such as sodium borohydride (NaBH₄, 2.5 equiv.) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Deprotection (Catalytic Transfer Hydrogenation):
Catalytic transfer hydrogenation offers a mild and efficient method for the removal of the N,N-dibenzyl group.[3][4]
-
Procedure: To a stirred suspension of the N,N-dibenzyl protected amine (1.0 equiv.) and 10% Palladium on carbon (Pd/C, 0.1-0.5 equiv. by weight) in methanol is added ammonium formate (HCOONH₄, 5-10 equiv.). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected amine. The crude product can be further purified if necessary. Reaction times are typically short, often ranging from 10 to 60 minutes.[4]
Boc Protection and Deprotection
Protection:
-
Procedure: To a solution of the amine (1.0 equiv.) in a solvent mixture such as dioxane/water or THF/water is added a base like sodium bicarbonate or sodium hydroxide to maintain a basic pH. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) is then added, and the mixture is stirred at room temperature for 2-12 hours. The reaction mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the Boc-protected amine.
Deprotection:
-
Procedure: The Boc-protected amine is dissolved in an organic solvent such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA, 25-50% v/v in DCM) or a 4M solution of HCl in dioxane, is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the deprotected amine, usually as its corresponding salt.[5]
Cbz Protection and Deprotection
Protection:
-
Procedure: The amine (1.0 equiv.) is dissolved in a suitable solvent system like aqueous sodium carbonate or a mixture of an organic solvent and aqueous base. Benzyl chloroformate (Cbz-Cl, 1.1 equiv.) is added dropwise at 0°C. The reaction is stirred for several hours while allowing it to warm to room temperature. After completion, the reaction is worked up by extraction and purification to yield the Cbz-protected amine.
Deprotection:
-
Procedure: The Cbz-protected amine is dissolved in a solvent such as methanol or ethanol. A catalytic amount of 10% Pd/C is added. The mixture is then placed under an atmosphere of hydrogen gas (H₂), often using a balloon or a hydrogenation apparatus, and stirred at room temperature for 2-16 hours. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to give the deprotected amine.[5]
Fmoc Protection and Deprotection
Protection:
-
Procedure: The amine (1.0 equiv.) is dissolved in a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous basic solution (e.g., 10% sodium carbonate). 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv.) is added, and the mixture is stirred at room temperature for several hours. An extractive workup followed by purification yields the Fmoc-protected amine.
Deprotection:
-
Procedure: The Fmoc-protected amine is treated with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF). The reaction is typically complete within 30 minutes at room temperature. The deprotected amine is then isolated after removal of the reagents and byproducts.[5]
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the protection and deprotection of amines using the N,N-dibenzyl, Boc, Cbz, and Fmoc protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. ijcr.info [ijcr.info]
- 7. ijcr.info [ijcr.info]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
A Spectroscopic Comparison of N,N-Dibenzylformamide and Its Derivatives for Researchers and Drug Development Professionals
A comprehensive analysis of the spectroscopic characteristics of N,N-Dibenzylformamide and its para-substituted derivatives reveals key insights into their structural and electronic properties. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, alongside detailed experimental protocols, to support researchers in drug design and development.
N,N-disubstituted formamides, a class of organic compounds characterized by a formyl group attached to a tertiary amine, have garnered significant interest in medicinal chemistry. Notably, derivatives of this scaffold have been identified as selective inhibitors of human alcohol dehydrogenases (HsADH), particularly the α-isoenzyme.[1] This inhibitory action presents a potential therapeutic avenue for modulating alcohol metabolism and mitigating the toxic effects of certain alcohols. Understanding the spectroscopic nuances of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.
This guide focuses on a comparative analysis of this compound and its derivatives featuring electron-donating (methyl, methoxy) and electron-withdrawing (bromo, nitro) substituents at the para position of the benzyl rings.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | Formyl H (s) | Methylene H (s) | Aromatic H (m) | Other |
| This compound | 8.39 | 4.40, 4.23 | 7.15-7.40 | |
| N,N-Bis(4-methylbenzyl)formamide | 8.37 | 4.35, 4.19 | 7.04-7.18 | 2.35 (s, 3H), 2.33 (s, 3H) |
| N,N-Bis(4-methoxybenzyl)formamide | 8.36 | 4.45, 4.21 | 6.95-7.19 | 3.81 (s, 3H), 3.79 (s, 3H) |
| N,N-Bis(4-bromobenzyl)formamide | 8.39 | 4.33, 4.21 | 7.02-7.48 | |
| N-Benzyl-N-(4-nitrobenzyl)formamide | 8.48, 8.45 | 4.51, 4.44, 4.40, 4.34 | 7.16-7.38, 8.14-8.23 |
Data compiled from supplementary information from a Royal Society of Chemistry publication.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | C=O | Methylene C | Aromatic C | Other |
| This compound | 162.7 | 50.0, 44.4 | 127.5, 128.0, 128.3, 128.5, 128.7, 135.5, 135.9 | |
| N,N-Bis(4-methylbenzyl)formamide | 162.6 | 49.7, 44.0 | 127.6, 128.4, 129.2, 129.4, 132.5, 132.9, 137.2, 137.7 | 21.0 |
| N,N-Bis(4-methoxybenzyl)formamide | 162.9 | 47.5, 42.4 | 113.9, 114.1, 127.3, 127.4, 127.7, 128.3, 130.3, 130.5, 133.0, 133.1, 135.9, 136.4, 159.0, 159.3 | 55.1, 55.2 |
| N,N-Bis(4-bromobenzyl)formamide | 162.5 | 49.5, 43.9 | 121.5, 122.0, 129.2, 130.0, 131.6, 131.9, 134.2, 134.6 | |
| N-Benzyl-N-(4-nitrobenzyl)formamide | 162.9, 162.8 | 50.8, 49.6, 45.1, 44.4 | 123.7, 124.0, 127.6, 127.9, 128.3, 128.4, 128.7, 128.9, 129.0, 134.9, 135.2, 143.2, 143.6, 147.3, 147.7 |
Data compiled from supplementary information from a Royal Society of Chemistry publication.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-N Stretch | Aromatic C-H Stretch |
| This compound | ~1670 | ~1390 | ~3030 |
| N,N-Bis(4-methylbenzyl)formamide | ~1668 | ~1392 | ~3025 |
| N,N-Bis(4-methoxybenzyl)formamide | ~1665 | ~1395 | ~3020 |
| N,N-Bis(4-bromobenzyl)formamide | ~1672 | ~1388 | ~3035 |
| N-Benzyl-N-(4-nitrobenzyl)formamide | ~1675 | ~1385 | ~3040 |
Note: The IR data presented are typical values for N,N-disubstituted formamides and may vary slightly based on the specific experimental conditions.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 225 | 134, 91 |
| N,N-Bis(4-methylbenzyl)formamide | 253 | 148, 105 |
| N,N-Bis(4-methoxybenzyl)formamide | 285 | 164, 121 |
| N,N-Bis(4-bromobenzyl)formamide | 381, 383, 385 | 225, 227, 169, 171 |
| N-Benzyl-N-(4-nitrobenzyl)formamide | 270 | 134, 106, 91 |
Data compiled from supplementary information from a Royal Society of Chemistry publication.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed on a diamond attenuated total reflectance (ATR) crystal.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline-corrected.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 1 mg/mL.
-
Instrumentation: Low-resolution mass spectra (LRMS) were obtained on a Shimadzu GCMS-QP2010 Plus system using electron ionization (EI) at 70 eV.
-
Data Acquisition: The sample was introduced via direct infusion. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.
-
Data Processing: The acquired mass spectra were analyzed to determine the molecular ion peak and major fragmentation patterns.
Signaling Pathway and Experimental Workflow
The inhibitory effect of N,N-disubstituted formamides on human alcohol dehydrogenase (HsADH) follows an uncompetitive mechanism. This signifies that the inhibitor binds to the enzyme-NADH complex, preventing the catalytic conversion of the alcohol substrate to its corresponding aldehyde.
References
Assessing the Stereoselectivity of N,N-Dibenzylformamide in Formylation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of modern organic synthesis. Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation, and the stereoselectivity of this reaction can be paramount. This guide provides a comparative assessment of N,N-Dibenzylformamide as a formylating agent, with a specific focus on its performance in stereoselective reactions. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies investigating the stereoselectivity of this compound. This document will therefore focus on the general context of stereoselective formylation and the role of related reagents, highlighting the current knowledge gap regarding this compound.
Introduction to Stereoselective Formylation
Formylation reactions are integral to the synthesis of aldehydes, which are versatile intermediates in the production of pharmaceuticals and other fine chemicals. When a substrate contains one or more stereocenters, the formylation reaction can potentially lead to the formation of diastereomers or, in the case of prochiral substrates, a racemic mixture of enantiomers. A stereoselective formylation method favors the formation of one stereoisomer over others. This control is typically achieved through the use of chiral reagents, catalysts, or auxiliaries that create a diastereomeric transition state, thereby influencing the facial selectivity of the formyl group addition.
N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF), are commonly employed as formylating agents in the Vilsmeier-Haack reaction. In this reaction, the formamide reacts with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to form a Vilsmeier reagent, a highly electrophilic species that then formylates an electron-rich substrate. While the Vilsmeier-Haack reaction is a powerful tool for formylation, its application in asymmetric synthesis is not as extensively documented as other methods.
This compound in Formylation Reactions
This compound is a structural analog of DMF where the two methyl groups are replaced by benzyl groups. The bulky benzyl substituents might be expected to influence the steric environment of the resulting Vilsmeier reagent and potentially impact its reactivity and selectivity. However, despite its availability, there is a significant lack of published research specifically detailing the use of this compound in stereoselective formylation reactions. Searches of the scientific literature did not yield specific examples or quantitative data, such as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), for reactions employing this reagent to control stereochemistry.
This absence of data prevents a direct comparison of this compound with other formylating agents in the context of stereoselectivity. The scientific community has largely focused on other strategies for achieving asymmetric formylation, which will be discussed below.
Alternative Approaches to Stereoselective Formylation
Given the lack of data for this compound, it is instructive to consider established methods for achieving stereoselective formylation. These approaches typically fall into one of the following categories:
-
Substrate-controlled diastereoselective formylation: In this approach, the inherent chirality of the substrate directs the formylation to a specific face of the molecule. This is common in the formylation of chiral natural products or their derivatives where existing stereocenters dictate the stereochemical outcome.
-
Auxiliary-controlled diastereoselective formylation: A chiral auxiliary is temporarily attached to the substrate. This auxiliary then directs the formylation to one face of the molecule, leading to the formation of a single diastereomer. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.
-
Reagent-controlled enantioselective formylation: This involves the use of a chiral formylating agent or a chiral catalyst in conjunction with an achiral formylating agent. The chiral entity creates a chiral environment that favors the formation of one enantiomer over the other.
Experimental Protocols for General Formylation (Vilsmeier-Haack Reaction)
While specific protocols for stereoselective reactions with this compound are not available, a general procedure for the Vilsmeier-Haack reaction is provided below for context. This protocol would need to be adapted and optimized for any new substrate, and the stereochemical outcome would need to be determined experimentally.
General Procedure for Vilsmeier-Haack Formylation:
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the N,N-disubstituted formamide (e.g., this compound, 1.2 equivalents) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Activation: The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.1 equivalents) is added dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Vilsmeier Reagent Formation: The reaction mixture is stirred at 0 °C for 30-60 minutes, during which time the Vilsmeier reagent forms as a solid or a viscous oil.
-
Substrate Addition: A solution of the electron-rich substrate (1.0 equivalent) in the same anhydrous solvent is added dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by pouring it slowly into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously until the evolution of gas ceases.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired formylated product.
Visualization of the Vilsmeier-Haack Reaction Pathway
The following diagram illustrates the general workflow for the Vilsmeier-Haack reaction.
Caption: General workflow of the Vilsmeier-Haack reaction.
Conclusion and Future Outlook
The potential for the bulky benzyl groups of this compound to induce stereoselectivity presents an interesting area for future research. Systematic studies investigating the diastereoselective or enantioselective formylation of various chiral substrates using the Vilsmeier reagent derived from this compound would be necessary to fill the current knowledge gap. Such studies would need to provide detailed experimental data, including yields, diastereomeric ratios, and enantiomeric excesses, to allow for a meaningful comparison with existing formylating agents and stereoselective methods. Until such data becomes available, the stereoselectivity of this compound in formylation reactions remains an open question.
Greener Pastures for Formylation: A Comparative Guide to N,N-Dibenzylformamide Alternatives
For researchers, scientists, and drug development professionals seeking to embrace greener chemistry, the selection of reaction solvents is a critical step toward sustainability. N,N-Dibenzylformamide, a member of the N,N-disubstituted formamide family, finds utility in various organic transformations, most notably as a reagent and solvent in formylation reactions. However, growing environmental and safety concerns necessitate the exploration of safer, more sustainable alternatives. This guide provides an objective comparison of this compound with promising green solvents, supported by available experimental data, to aid in the transition to more environmentally benign synthetic protocols.
While direct comparative data for this compound is limited, this guide draws parallels from the extensively studied N,N-Dimethylformamide (DMF), a structurally similar and widely used solvent in formylation reactions such as the Vilsmeier-Haack reaction. The alternatives discussed herein—Cyrene, 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl methyl ether (CPME)—offer significant advantages in terms of their renewable origins, lower toxicity, and improved environmental footprint.
Performance Comparison in Formylation Reactions
The Vilsmeier-Haack reaction, a cornerstone of formylation chemistry, traditionally employs a phosphine oxide/formamide adduct to generate the electrophilic Vilsmeier reagent. While this compound can be used in this capacity, the bulk of available literature focuses on DMF. Recent studies have begun to explore greener solvents for similar transformations.
A notable example is the DMF-mediated formylation of 3-bromofuran, where the green solvent 2-Methyltetrahydrofuran (2-MeTHF) has been successfully employed, achieving a high yield. This demonstrates the potential of greener solvents to replace traditional formamides in key synthetic steps.
Table 1: Comparison of Solvents in the Formylation of 3-Bromofuran
| Solvent | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyltetrahydrofuran (2-MeTHF) | 3-bromofuran, LDA, DMF | -78 to rt | 1.25 | 85-95 | [1] |
| Tetrahydrofuran (THF) | 3-bromofuran, LDA, DMF | -78 to rt | 1.25 | 41 | [2] |
Note: This table compares the performance of a green solvent (2-MeTHF) with a traditional ether solvent (THF) in a DMF-mediated formylation, highlighting the potential for greener alternatives to achieve superior results.
Physicochemical Properties of this compound and Green Alternatives
The choice of a solvent is dictated by its physical and chemical properties. The following table provides a comparison of key properties for this compound and its green alternatives.
Table 2: Physicochemical Properties of Solvents
| Property | This compound | Cyrene | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) |
| Molecular Formula | C₁₅H₁₅NO | C₆H₈O₃ | C₅H₁₀O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 225.29 | 128.13 | 86.13 | 100.16 |
| Boiling Point (°C) | 180-182 (at 11 mmHg) | 227 | 80 | 106 |
| Source | Petrochemical | Renewable (Cellulose) | Renewable (Corncobs, Bagasse) | Petrochemical |
| Key Hazards | Acute toxicity, Irritant | Low toxicity | Flammable, Irritant | Flammable, Irritant |
Experimental Protocols
Formylation of 3-Bromofuran using 2-MeTHF
This protocol describes a DMF-mediated formylation where 2-MeTHF is used as the primary solvent[1].
Materials:
-
3-bromofuran
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
N,N-Dimethylformamide (DMF)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of diisopropylamine in anhydrous 2-MeTHF at -78 °C, add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add a solution of 3-bromofuran in anhydrous 2-MeTHF to the LDA solution at -78 °C.
-
After stirring for 15 minutes, add anhydrous DMF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-bromo-2-formylfuran.
Reaction Mechanisms and Logical Workflows
The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution. The following diagram illustrates the general mechanism.
Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.
The following diagram illustrates a general workflow for selecting a green solvent alternative.
References
Safety Operating Guide
Essential Guide to Personal Protective Equipment for Handling N,N-Dibenzylformamide
For Immediate Reference: A Comprehensive Guide to Personal Protective Equipment, Safe Handling, and Disposal of N,N-Dibenzylformamide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is paramount for ensuring personal safety and minimizing environmental impact. This compound is classified as harmful if swallowed, and contact with skin or eyes should be avoided.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specifications and Recommendations |
| Hand Protection | Primary: Chemical impermeable gloves are required.[1] While specific breakthrough time data for this compound is not readily available, data for similar compounds suggests that Nitrile rubber gloves are a suitable option for splash protection.[1][3][4] It is crucial to change gloves immediately if contact with the chemical occurs. For prolonged or immersive contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance guides. |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is also recommended to provide additional protection against splashes. |
| Skin and Body Protection | A chemical-resistant lab coat must be worn. Ensure that the lab coat has long sleeves to prevent skin exposure. Wear full-length pants and closed-toe shoes at all times within the laboratory. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Spill Management and Disposal Plan
In the event of a spill or for routine disposal, a clear and concise plan is necessary to ensure safety and compliance with regulations.
Spill Cleanup Protocol
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the substance.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Waste Disposal : The collected waste material must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash.
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
